Benzyl (1-cyano-1-methylethyl)carbamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzyl N-(2-cyanopropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,9-13)14-11(15)16-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQKBMUYZUEUBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593804 | |
| Record name | Benzyl (2-cyanopropan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100134-82-5 | |
| Record name | Phenylmethyl N-(1-cyano-1-methylethyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100134-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl (2-cyanopropan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl N-(2-cyanopropan-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Benzyl (1-cyano-1-methylethyl)carbamate (CAS 100134-82-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of Benzyl (1-cyano-1-methylethyl)carbamate. All quantitative data is presented in structured tables for ease of reference, and a detailed experimental protocol for its synthesis is provided.
Core Properties and Information
This compound is a chemical intermediate primarily utilized in the synthesis of pharmaceuticals. Its core properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 100134-82-5 | [1][2] |
| Molecular Formula | C₁₂H₁₄N₂O₂ | [1] |
| Molecular Weight | 218.25 g/mol | [1] |
| Appearance | Colorless to off-white solid/powder | [1][3] |
| Melting Point | 97 - 102 °C | [1][3] |
| Boiling Point (Predicted) | 381.6 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.125 g/cm³ | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol. | [1] |
| Water Solubility (Predicted) | 70 g/L | [1] |
| LogP (Predicted) | 2.26 | [4] |
Spectroscopic and Analytical Data (Predicted)
Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 7.30 - 7.45 | Multiplet | 5H | Aromatic protons of the benzyl group |
| ~ 5.15 | Singlet | 2H | Methylene protons (-CH₂-) of the benzyl group |
| ~ 5.00 | Singlet (broad) | 1H | Amine proton (-NH-) of the carbamate |
| ~ 1.60 | Singlet | 6H | Methyl protons (-CH₃) of the methylethyl group |
Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~ 154 | Carbonyl carbon (-C=O) of the carbamate |
| ~ 136 | Quaternary aromatic carbon of the benzyl group |
| ~ 128 - 129 | Aromatic carbons (-CH-) of the benzyl group |
| ~ 122 | Cyano carbon (-C≡N) |
| ~ 67 | Methylene carbon (-CH₂-) of the benzyl group |
| ~ 56 | Quaternary carbon of the methylethyl group |
| ~ 25 | Methyl carbons (-CH₃) of the methylethyl group |
Predicted FTIR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3350 | N-H stretching (carbamate) |
| ~ 3050 | Aromatic C-H stretching |
| ~ 2980 | Aliphatic C-H stretching |
| ~ 2240 | C≡N stretching (nitrile) |
| ~ 1720 | C=O stretching (carbamate) |
| ~ 1520 | N-H bending (carbamate) |
| ~ 1250 | C-O stretching (carbamate) |
Predicted Mass Spectrometry Fragmentation
| m/z | Fragment |
| 218 | [M]⁺ (Molecular ion) |
| 108 | [C₇H₈O]⁺ (Tropylium ion derived from benzyl group) |
| 91 | [C₇H₇]⁺ (Benzyl cation) |
| 84 | [C₄H₆N₂]⁺ |
Synthesis of this compound
The primary application of this compound is as an intermediate in the synthesis of the HIV-integrase inhibitor, Raltegravir.[2] The synthesis involves the reaction of 2-amino-2-methyl-propanenitrile with benzyl chloroformate.
Experimental Protocol
This protocol is based on the synthetic route described in the context of Raltegravir's synthesis.[2]
Materials:
-
2-amino-2-methyl-propanenitrile
-
Benzyl chloroformate
-
N,N-diisopropylethylamine (DIPEA)
-
Methyl tert-butyl ether (MTBE)
-
Water
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a reaction vessel, dissolve 2-amino-2-methyl-propanenitrile in methyl tert-butyl ether at ambient temperature.
-
Add N,N-diisopropylethylamine to the solution.
-
Slowly add an equimolar amount of benzyl chloroformate to the reaction mixture while maintaining the temperature at 20-25 °C.
-
Stir the reaction mixture for approximately 16 hours at ambient temperature.
-
After the reaction is complete, wash the organic layer with water and then with a brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Applications in Drug Development
This compound serves as a crucial building block in the multi-step synthesis of Raltegravir, an antiretroviral drug used to treat HIV infection.[2] Raltegravir functions by inhibiting the HIV integrase enzyme, which is essential for the replication of the virus.
Safety and Handling
This compound is classified as an irritant.[4] Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.
Visualizations
The following diagrams illustrate the synthesis and application workflow for this compound.
References
An In-depth Technical Guide to the Molecular Structure of Benzyl (1-cyano-1-methylethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (1-cyano-1-methylethyl)carbamate is a key chemical intermediate, notably utilized in the synthesis of significant antiviral therapeutics, including HIV-integrase inhibitors. Its molecular structure, characterized by a carbamate functional group linked to a benzyl moiety and a cyanated isopropyl group, imparts specific reactivity and properties that are crucial for its role in multi-step organic syntheses. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthesis protocol, and a visualization of its synthetic pathway.
Molecular Structure and Properties
This compound, with the CAS Number 100134-82-5, possesses a well-defined molecular architecture that dictates its chemical behavior.
Table 1: Chemical Identifiers and Molecular Properties
| Identifier/Property | Value |
| Molecular Formula | C₁₂H₁₄N₂O₂ |
| Molecular Weight | 218.25 g/mol |
| SMILES | C(OC(NC(C#N)(C)C)=O)C1=CC=CC=C1 |
| InChI Key | DJQKBMUYZUEUBU-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Value |
| Melting Point | 97-101 °C |
| Boiling Point | 381.6 °C (Predicted) |
| Density | 1.12 g/cm³ (Predicted) |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol |
Experimental Protocols
The synthesis of this compound is a critical step in the production of various pharmaceuticals. A detailed experimental protocol for its preparation is outlined below.
Synthesis of this compound
This protocol describes the synthesis of this compound from 2-amino-2-methylpropanenitrile.
Materials:
-
2-amino-2-methylpropanenitrile
-
Benzyl chloroformate
-
Sodium carbonate (Na₂CO₃)
-
Solvent (e.g., a suitable organic solvent like dichloromethane or toluene)
-
Water
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Preparation: Dissolve 2-amino-2-methylpropanenitrile and sodium carbonate in water.
-
Reaction: To the aqueous solution, add benzyl chloroformate dropwise from the dropping funnel at room temperature with vigorous stirring.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically subjected to an aqueous work-up. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Data Presentation
Spectroscopic Data
Table 3: Spectroscopic Data for Benzyl Carbamate (Reference Compound)
| Spectroscopic Technique | Characteristic Peaks |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.41-7.29 (m, 5H, Ar-H), 5.14 (s, 2H, CH₂), 4.85 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 157.9 (C=O), 136.4 (Ar-C), 128.6 (Ar-CH), 128.2 (Ar-CH), 128.0 (Ar-CH), 67.1 (CH₂) |
| FT-IR (KBr, cm⁻¹) | 3422-3332 (N-H stretch), 1694 (C=O stretch), 1610 (N-H bend), 1346 (C-N stretch), 1068 (C-O stretch)[1] |
Disclaimer: This data is for Benzyl Carbamate and is intended for reference purposes only. Actual spectral data for this compound may differ.
Mandatory Visualization
Synthesis Workflow of this compound
The following diagram illustrates the key steps in the synthesis of this compound.
Logical Relationship in the Synthesis of Raltegravir
This compound is a crucial intermediate in the multi-step synthesis of the HIV integrase inhibitor, Raltegravir. The diagram below outlines this sequential relationship.
References
An In-depth Technical Guide to the Synthesis of Benzyl (1-cyano-1-methylethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a key synthesis pathway for Benzyl (1-cyano-1-methylethyl)carbamate, a crucial intermediate in the production of antiviral medications, notably the HIV integrase inhibitor Raltegravir.[1] This document provides a comprehensive overview of the chemical reaction, a detailed experimental protocol, and relevant quantitative data.
Synthesis Pathway Overview
The primary synthesis route for this compound involves the protection of the amino group of 2-amino-2-methylpropanenitrile with a benzyloxycarbonyl (Cbz or Z) group. This is achieved through a nucleophilic substitution reaction with benzyl chloroformate in the presence of a base.
The overall reaction is as follows:
2-amino-2-methylpropanenitrile + Benzyl Chloroformate → this compound
This reaction effectively caps the nucleophilic amine, preventing it from participating in subsequent reactions and allowing for the selective modification of other parts of the molecule in a larger synthetic scheme.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound, based on established procedures in the synthesis of Raltegravir.[1]
Materials:
-
2-amino-2-methylpropanenitrile
-
Benzyl chloroformate
-
N,N-Diisopropylethylamine (DIPEA) or Sodium Carbonate
-
Methyl tert-butyl ether (MTBE)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, etc.)
-
Purification apparatus (e.g., column chromatography or recrystallization setup)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-2-methylpropanenitrile in methyl tert-butyl ether (MTBE) at ambient temperature (20-25 °C).
-
Base Addition: To the stirred solution, add N,N-Diisopropylethylamine (DIPEA). Alternatively, an aqueous solution of sodium carbonate can be used as the base.
-
Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate to the reaction mixture via the dropping funnel over a period of approximately 30-60 minutes. Maintain the temperature at ambient conditions.
-
Reaction Monitoring: Allow the reaction to stir at ambient temperature for approximately 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Upon completion of the reaction, quench the reaction mixture with water. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove unreacted amine and base, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₄N₂O₂ | [2] |
| Molecular Weight | 218.25 g/mol | [2] |
| Melting Point | 97 °C | [2] |
| Appearance | Colorless solid | [2] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [2] |
Note: The yield for this specific reaction step is not explicitly reported in the reviewed literature, as it is part of a multi-step synthesis. However, N-protection reactions of this type typically proceed with high yields.
Visualization of the Synthesis Pathway
The following diagrams illustrate the logical flow of the synthesis process.
Caption: Synthesis workflow for this compound.
Caption: Step-by-step experimental workflow for the synthesis.
References
Unveiling the Solubility Profile of Benzyl (1-cyano-1-methylethyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Benzyl (1-cyano-1-methylethyl)carbamate, a key intermediate in the synthesis of prominent antiretroviral drugs. Understanding the solubility of this compound is paramount for optimizing reaction conditions, purification processes, and ultimately, the efficient production of life-saving medications. This document delves into the available solubility data, outlines detailed experimental protocols for its determination, and visualizes its critical role in pharmaceutical synthesis.
Quantitative Solubility Data
While extensive quantitative solubility data for this compound in a range of organic solvents at various temperatures is not widely published in publicly available literature, a summary of its known solubility properties is presented below. This information has been compiled from various chemical supplier safety data sheets and product information pages.
Table 1: Qualitative and Quantitative Solubility of this compound
| Solvent | Solubility | Temperature (°C) | Notes |
| Chloroform | Soluble | Not Specified | Qualitative data from supplier information.[1] |
| Dichloromethane | Soluble | Not Specified | Qualitative data from supplier information.[1] |
| Ethyl Acetate | Soluble | Not Specified | Qualitative data from supplier information.[1] |
| Methanol | Soluble | Not Specified | Qualitative data from supplier information.[1] |
| Water | 70 g/L | Not Specified | Quantitative data from a chemical database, experimental conditions not specified.[1] |
The benzyl group in the molecule contributes to its lipophilicity, which in turn affects its solubility and permeability.[1]
Experimental Protocols for Solubility Determination
To empower researchers to generate precise and reliable solubility data for this compound in specific solvent systems relevant to their work, this section details a standard gravimetric method for determining solubility. This protocol is adapted from established methodologies such as the shake-flask method and principles outlined in OECD Guideline 105 for water solubility.[2][3][4][5]
Gravimetric Solubility Determination (Shake-Flask Method)
This method is a reliable approach for determining the thermodynamic solubility of a compound in a given solvent.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatically controlled shaker or incubator
-
Vials with screw caps
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Pre-weighed, solvent-resistant collection vials
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a chemically compatible filter to avoid transferring any undissolved solid.
-
Solvent Evaporation: Dispense the filtered solution into a pre-weighed collection vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a drying oven at a temperature that will not cause decomposition of the solute.
-
Weighing: Once the solvent is completely removed, place the vial in a vacuum desiccator to cool to room temperature and then weigh it on the analytical balance.
-
Calculation: The solubility is calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of vial + solute) - (Mass of empty vial)] / (Volume of aliquot taken in mL) * 100
Notes:
-
It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.
-
The equilibration time may need to be optimized depending on the solvent and the compound's dissolution rate.
-
A preliminary test can be conducted to estimate the approximate solubility and determine the appropriate amount of solute and solvent to use.
Visualization of Synthetic and Experimental Workflows
To provide a clearer understanding of the context in which this compound is utilized, the following diagrams, generated using the DOT language, illustrate its role in the synthesis of the HIV-integrase inhibitor Raltegravir and the general workflow for solubility determination.
Role in Raltegravir Synthesis
This compound serves as a crucial intermediate in several synthetic routes to Raltegravir, a potent antiretroviral drug.[6][7][8] It is typically used to introduce a protected amino functionality which is later modified to form a core part of the final drug molecule.
Experimental Workflow for Solubility Determination
The following diagram outlines the logical steps involved in the gravimetric determination of solubility as described in the experimental protocol section.
This technical guide provides a foundational understanding of the solubility of this compound. For researchers and drug development professionals, the provided experimental protocol offers a robust framework for generating specific, in-house solubility data to support and accelerate their research and development endeavors.
References
- 1. BENZYL [1-CYANO-1-METHYLETHYL]CARBAMATE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. books.google.cn [books.google.cn]
- 6. Buy this compound | 100134-82-5 [smolecule.com]
- 7. nbinno.com [nbinno.com]
- 8. Raltegravir - Wikipedia [en.wikipedia.org]
Spectroscopic Profile of Benzyl (1-cyano-1-methylethyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of Benzyl (1-cyano-1-methylethyl)carbamate, a key intermediate in the synthesis of HIV-integrase inhibitors such as Raltegravir. While experimental spectra are not publicly available, this document compiles essential physicochemical data, predicted spectroscopic characteristics for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and detailed, generalized experimental protocols for acquiring such data. The guide is intended to assist researchers in the identification and characterization of this compound.
Introduction
This compound (CAS No: 100134-82-5) is a crucial building block in medicinal chemistry, particularly in the development of antiretroviral drugs. Its molecular structure, combining a benzyl carbamate moiety with a cyano-containing isopropyl group, presents a unique spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS data is paramount for identity confirmation, purity assessment, and quality control in synthetic processes.
Compound Information:
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Benzyl N-(2-cyanopropan-2-yl)carbamate, Raltegravir Intermediate 1 |
| CAS Number | 100134-82-5 |
| Molecular Formula | C₁₂H₁₄N₂O₂[1] |
| Molecular Weight | 218.25 g/mol [1] |
| Melting Point | 97 °C |
| Appearance | White to off-white solid |
Predicted Spectroscopic Data
Due to the absence of publicly available experimental spectra, the following data is predicted based on the chemical structure of this compound and typical values for similar functional groups.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| 2 x CH₃ | ~1.6 | Singlet | 6H |
| NH | ~5.5-6.5 | Broad Singlet | 1H |
| O-CH₂ | ~5.1 | Singlet | 2H |
| Aromatic CH | ~7.3-7.4 | Multiplet | 5H |
Predictions are based on standard chemical shift values. The exact chemical shifts will depend on the solvent and experimental conditions.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Chemical Shift (δ, ppm) |
| 2 x CH₃ | ~25 |
| C(CH₃)₂ | ~55 |
| CN | ~120 |
| Aromatic C (x5) | ~127-129 |
| Aromatic C (ipso) | ~136 |
| O-CH₂ | ~67 |
| C=O | ~155 |
Predictions are based on standard chemical shift values and may vary with experimental conditions.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300-3400 | Medium |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium |
| C≡N Stretch | 2220-2260 | Medium-Weak |
| C=O Stretch (Carbamate) | 1690-1710 | Strong |
| C=C Stretch (Aromatic) | 1450-1600 | Medium |
| C-O Stretch | 1220-1260 | Strong |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| Ion | m/z | Notes |
| [M]+• | 218.11 | Molecular Ion |
| [M+H]+ | 219.11 | Protonated Molecular Ion |
| [M+Na]+ | 241.09 | Sodium Adduct |
| C₈H₉O₂N | 151.06 | Fragment corresponding to benzyl carbamate moiety |
| C₇H₇ | 91.05 | Tropylium ion (from benzyl group) |
| C₄H₇N₂ | 83.06 | Fragment from (1-cyano-1-methylethyl)amino moiety |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters should be optimized by the operator.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The compound is reported to be soluble in chloroform, dichloromethane, ethyl acetate, and methanol.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 300 MHz or higher field spectrometer.
-
Acquire ¹³C NMR spectra with proton decoupling.
-
Typical parameters for ¹H NMR include a 30-degree pulse angle, a 1-2 second relaxation delay, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
As this compound is a solid, the following methods are suitable:
-
KBr Pellet Method:
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the mixture in a pellet die under high pressure to form a transparent or translucent pellet.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Attenuated Total Reflectance (ATR) Method:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a suitable method for this compound, likely to produce the protonated molecule [M+H]⁺. Electron impact (EI) ionization may also be used, which would generate the molecular ion [M]⁺• and characteristic fragment ions.
-
Analysis: Analyze the generated ions using a mass analyzer (e.g., quadrupole, time-of-flight).
Visualizations
The following diagrams illustrate the molecular structure and a general workflow for spectroscopic analysis.
References
The Role of Benzyl (1-cyano-1-methylethyl)carbamate as a Key Intermediate in Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (1-cyano-1-methylethyl)carbamate is a crucial intermediate in the synthesis of complex pharmaceutical compounds, most notably the HIV-1 integrase inhibitor, Raltegravir.[1] Its unique bifunctional nature, possessing both a protected amine in the form of a carbamate and a reactive cyano group, allows for sequential and controlled chemical transformations. This technical guide provides an in-depth analysis of the mechanism of action of this compound as a synthetic intermediate, detailing its formation, subsequent reactions, and the critical role it plays in the construction of the pyrimidinone core of Raltegravir.
Core Synthesis and Reaction Pathway
The primary utility of this compound is demonstrated in the multi-step synthesis of Raltegravir. The overall workflow involves the initial formation of the intermediate, followed by the conversion of the nitrile to an amidoxime, and finally a cyclization reaction to form the heterocyclic core of the drug molecule.
Caption: Overall workflow for the utilization of this compound in the synthesis of Raltegravir.
Mechanism of Action as an Intermediate
The "mechanism of action" of this compound in this context refers to its chemical reactivity that enables the synthetic pathway. The two key functional groups, the benzyl carbamate and the nitrile, play distinct and crucial roles.
-
The Benzyl Carbamate Group: This group serves as a protecting group for the primary amine. The benzyloxycarbonyl (Cbz) group is stable under the conditions required for the modification of the nitrile group but can be selectively removed later in the synthesis, typically by hydrogenolysis, to reveal the free amine for further functionalization.
-
The Nitrile Group: The carbon-nitrogen triple bond of the nitrile is the primary site of reaction for the subsequent transformation. It undergoes nucleophilic addition by hydroxylamine to form an amidoxime. This transformation is critical as the newly formed amidoxime is poised for the subsequent cyclization reaction.
Detailed Reaction Mechanisms
1. Formation of this compound
This step is a standard protection of an amine. The lone pair of electrons on the nitrogen atom of 2-amino-2-methyl-propanenitrile acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: Mechanism of benzyl carbamate protection.
2. Formation of Benzyl (2-amino-2-(hydroxyimino)-1,1-dimethylethyl)carbamate (Amidoxime Formation)
The nitrile group of the intermediate reacts with hydroxylamine in a nucleophilic addition reaction. The nitrogen of hydroxylamine attacks the electrophilic carbon of the nitrile. This is a common method for the preparation of amidoximes.[2]
Caption: Mechanism of amidoxime formation from a nitrile.
3. Cyclization to the Hydroxypyrimidinone Core
The amidoxime intermediate then undergoes a cyclization reaction with dimethyl acetylenedicarboxylate (DMAD). The reaction proceeds through a Michael addition of one of the amidoxime nitrogens to one of the electrophilic carbons of the alkyne in DMAD, followed by an intramolecular cyclization and subsequent tautomerization to form the stable hydroxypyrimidinone ring system.
Experimental Protocols and Data
The following sections provide detailed experimental protocols and associated quantitative data, compiled from various sources including patents and peer-reviewed literature.
Synthesis of this compound
Experimental Protocol:
A solution of 2-amino-2-methylpropanenitrile in a suitable organic solvent (e.g., dichloromethane or tert-butyl methyl ether) is cooled in an ice bath. An aqueous solution of a base, such as sodium carbonate, is added, followed by the dropwise addition of benzyl chloroformate. The reaction is stirred vigorously at room temperature until completion. The organic layer is then separated, washed, dried, and concentrated under reduced pressure to yield the product.
| Parameter | Value | Reference |
| Starting Material | 2-Amino-2-methylpropanenitrile | US 7,169,780 |
| Reagent | Benzyl Chloroformate | US 7,169,780 |
| Base | Sodium Carbonate | US 7,169,780 |
| Solvent | Dichloromethane / Water | US 7,169,780 |
| Temperature | 0 °C to Room Temperature | US 7,169,780 |
| Reaction Time | Not specified | US 7,169,780 |
| Yield | Not specified | US 7,169,780 |
Physical and Spectroscopic Data for this compound:
| Property | Value |
| Molecular Formula | C₁₂H₁₄N₂O₂ |
| Molecular Weight | 218.25 g/mol |
| Appearance | Colorless solid |
| Melting Point | 97 °C |
| Boiling Point | 381.6 °C at 760 mmHg |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, Methanol |
Synthesis of Benzyl (2-amino-2-(hydroxyimino)-1,1-dimethylethyl)carbamate
Experimental Protocol:
To a solution of this compound in a protic solvent like methanol or ethanol, hydroxylamine hydrochloride and a base (e.g., potassium hydroxide or triethylamine) are added. The mixture is heated to reflux until the reaction is complete as monitored by a suitable technique like TLC or HPLC. The product is then isolated by cooling the reaction mixture and filtering the resulting precipitate.
| Parameter | Value | Reference |
| Starting Material | This compound | US 7,169,780 |
| Reagent | Hydroxylamine Hydrochloride | US 7,169,780 |
| Base | Potassium Hydroxide | US 7,169,780 |
| Solvent | Methanol | US 7,169,780 |
| Temperature | Reflux | US 7,169,780 |
| Reaction Time | Not specified | US 7,169,780 |
| Yield | Not specified | US 7,169,780 |
Synthesis of the Hydroxypyrimidinone Intermediate
Experimental Protocol:
The amidoxime intermediate is dissolved in a suitable solvent such as chloroform or xylene. Dimethyl acetylenedicarboxylate is added, and the mixture is heated. The reaction progress is monitored, and upon completion, the product is isolated, often by crystallization upon cooling or addition of a non-polar solvent.
| Parameter | Value | Reference |
| Starting Material | Benzyl (2-amino-2-(hydroxyimino)-1,1-dimethylethyl)carbamate | US 7,169,780 |
| Reagent | Dimethyl Acetylenedicarboxylate | US 7,169,780 |
| Solvent | Chloroform or Xylene | US 7,169,780,[3] |
| Temperature | Reflux (Chloroform) or 90-135 °C (Xylene) | US 7,169,780,[3] |
| Reaction Time | 2-6 hours | [3] |
| Yield | 66% (for a subsequent step) | [3] |
Conclusion
This compound is a strategically designed intermediate that facilitates the efficient synthesis of the hydroxypyrimidinone core of Raltegravir. Its mechanism of action as an intermediate is defined by the orthogonal reactivity of its benzyl carbamate and nitrile functional groups. The carbamate provides a stable protecting group for the amine, while the nitrile serves as a precursor to the amidoxime, which is essential for the key cyclization step. The detailed understanding of the synthesis and reactivity of this intermediate is paramount for process optimization and the development of efficient manufacturing routes for this important antiretroviral drug.
References
The Pivotal Role of Benzyl (1-cyano-1-methylethyl)carbamate in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Benzyl (1-cyano-1-methylethyl)carbamate, a key organic intermediate, has garnered significant attention in the field of medicinal chemistry and drug development. Its unique structural features, combining a benzyloxycarbonyl (Cbz) protecting group with a nitrile-containing quaternary carbon, make it a valuable building block for the synthesis of complex pharmaceutical agents. This technical guide provides an in-depth analysis of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the production of the HIV integrase inhibitor, Raltegravir.
Synthesis of this compound
The most common and efficient synthesis of this compound involves the protection of the amino group of 2-amino-2-methylpropanenitrile with benzyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Table 1: Synthesis of this compound
| Step | Starting Material | Reagents | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-2-methylpropanenitrile | Benzyl chloroformate | N,N-Diisopropylethylamine | Methyl tert-butyl ether | 20-25 | 16 | Not specified |
Experimental Protocol: Synthesis of this compound
To a solution of 2-amino-2-methyl-propanenitrile in methyl tert-butyl ether, N,N-diisopropylethylamine is added. The mixture is then treated with benzyl chloroformate at ambient temperature and stirred for 16 hours. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford this compound.
Role as a Key Intermediate in the Synthesis of Raltegravir
This compound is a crucial intermediate in the multi-step synthesis of Raltegravir, an antiretroviral drug used to treat HIV infection. The synthesis proceeds through the formation of a hydroxypyrimidinone core, where the carbamate serves as a protected amine and the nitrile group is transformed into a key functional moiety. An eight-step synthesis of Raltegravir starting from the formation of the aminonitrile has been reported with an overall yield of approximately 12.0%.[1] A second-generation manufacturing route has improved the overall yield to 35%.
The synthetic pathway from this compound to a key pyrimidine intermediate is outlined below:
Caption: Synthetic pathway from this compound to a key pyrimidine intermediate.
Key Reactions and Experimental Protocols
1. Formation of Benzyl N-[(2Z)-2-amino-2-hydroxyimino-1,1-dimethyl-ethyl]carbamate
The nitrile group of this compound is converted to an amidoxime by reaction with hydroxylamine.
Table 2: Amidoxime Formation
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2 | This compound | Hydroxylamine | Water | 60 | 3 | Not specified |
Experimental Protocol: this compound is treated with an aqueous solution of hydroxylamine at an elevated temperature (60°C) for 3 hours. After cooling, the product, Benzyl N-[(2Z)-2-amino-2-hydroxyimino-1,1-dimethyl-ethyl]carbamate, can be isolated by filtration.
2. Cyclization to form Methyl 2-(1-benzyloxycarbonylamino-1-methyl-ethyl)-5-hydroxy-6-oxo-1H-pyrimidine-4-carboxylate
The amidoxime intermediate undergoes cyclization with dimethyl acetylenedicarboxylate to form the hydroxypyrimidinone ring.
Table 3: Pyrimidinone Ring Formation
| Step | Starting Material | Reagents | Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 3 | Benzyl N-[(2Z)-2-amino-2-hydroxyimino-1,1-dimethyl-ethyl]carbamate | Dimethyl acetylenedicarboxylate | Methanol, Xylene | Room Temperature, then 90 | 2 + 2 | Not specified |
Experimental Protocol: The amidoxime is first reacted with dimethyl acetylenedicarboxylate in methanol at room temperature for 2 hours. The solvent is then switched to xylene, and the reaction mixture is heated to 90°C for an additional 2 hours to effect cyclization. The product, Methyl 2-(1-benzyloxycarbonylamino-1-methyl-ethyl)-5-hydroxy-6-oxo-1H-pyrimidine-4-carboxylate, is then isolated.
3. N-Methylation of the Pyrimidinone Ring
The final step in this sequence is the selective methylation of the pyrimidinone nitrogen.
Table 4: N-Methylation Reaction
| Step | Starting Material | Reagents | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4 | Methyl 2-(1-benzyloxycarbonylamino-1-methyl-ethyl)-5-hydroxy-6-oxo-1H-pyrimidine-4-carboxylate (1.5 g) | Dimethyl sulfate (3.1 g) | Magnesium methoxide (2.1 g) | Dimethyl sulfoxide (15 ml) | 70 | 8 | Not specified |
Experimental Protocol: To a slurry of Methyl 2-[2-(benzyloxycarbonyl)aminopropan-2-yl]-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate and magnesium methoxide in dimethyl sulfoxide at 70°C, dimethyl sulfate is added dropwise.[2] The mixture is heated for 8 hours.[2] The reaction is quenched by adding to a dilute HCl solution and then water. The product, Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate, precipitates and is collected by filtration, followed by purification via flash chromatography.[2]
Conclusion
This compound is a synthetically versatile and commercially significant intermediate. Its primary role in the synthesis of the HIV integrase inhibitor Raltegravir highlights its importance in the pharmaceutical industry. The synthetic pathway, involving the formation of an amidoxime and subsequent cyclization to a hydroxypyrimidinone, demonstrates the utility of the carbamate and nitrile functionalities. The detailed protocols and reaction parameters provided in this guide offer valuable insights for researchers and professionals engaged in organic synthesis and drug development. Further optimization of the individual steps in this synthetic sequence could lead to even more efficient and cost-effective production of this life-saving medication.
References
An In-depth Technical Guide on the Physical and Chemical Characteristics of Benzyl (1-cyano-1-methylethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of Benzyl (1-cyano-1-methylethyl)carbamate, a key intermediate in the synthesis of significant pharmaceutical compounds. This document details the compound's properties, including its molecular structure, physicochemical data, and reactivity. Furthermore, it outlines experimental protocols for its synthesis and purification and discusses analytical methodologies for its characterization. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development, particularly in the context of antiviral therapeutics.
Introduction
This compound, also known by synonyms such as (Cyanodimethylmethyl)carbamic Acid Benzyl Ester and Raltegravir Intermediate 1, is a crucial chemical building block in the pharmaceutical industry.[1][2] Its primary significance lies in its role as a key intermediate in the multi-step synthesis of Raltegravir, a potent HIV integrase inhibitor.[1][2][3] The structural features of this carbamate, including the benzyl protecting group and the cyano-substituted isopropyl moiety, contribute to its specific reactivity and utility in complex molecular constructions.[1] A thorough understanding of its physical and chemical properties is therefore essential for optimizing synthetic routes and ensuring the quality of the final active pharmaceutical ingredient.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the tables below. This data is critical for its handling, storage, and application in synthetic procedures.
Identification and Molecular Structure
| Parameter | Value | Reference |
| IUPAC Name | This compound | |
| Synonyms | (Cyanodimethylmethyl)carbamic Acid Benzyl Ester, Benzyl 1-cyano-1-methylethylcarbamate, Raltegravir Intermediate 1 | [1][2] |
| CAS Number | 100134-82-5 | [1][4] |
| Molecular Formula | C₁₂H₁₄N₂O₂ | [1][4] |
| Molecular Weight | 218.25 g/mol | [2][4] |
| Appearance | White to yellow or gray solid; Colourless solid | [2][4] |
Thermal and Physical Properties
| Parameter | Value | Reference |
| Melting Point | 97 - 101 °C | [2][4] |
| Boiling Point | 381.6 ± 35.0 °C at 760 Torr (Predicted) | [2][4] |
| Density | 1.124 ± 0.06 g/cm³ (Predicted) | [4] |
| Flash Point | 184.593 °C | [2] |
| Solubility | While specific data is limited, the presence of the benzyl group enhances lipophilicity, affecting its solubility in organic solvents. | [1] |
Safety and Handling
| Parameter | Information | Reference |
| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled) | [4] |
| Storage | Sealed in a dry environment, refrigerated at 2 to 8 °C. | [4] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the reaction of 2-amino-2-methyl-propanenitrile with benzyl chloroformate.
Reaction Scheme:
Caption: Synthesis of this compound.
Detailed Methodology:
-
Materials: 2-amino-2-methyl-propanenitrile, benzyl chloroformate, a suitable base (e.g., sodium bicarbonate), and an appropriate solvent (e.g., tetrahydrofuran).
-
Procedure: A mixture of 2-amino-2-methylpropanenitrile, tetrahydrofuran, and a saturated aqueous solution of sodium bicarbonate is cooled to 0°C with stirring. Benzyl chloroformate is then added dropwise to the cooled mixture. The reaction is typically stirred for several hours while allowing it to warm to room temperature.
-
Work-up and Isolation: The product is extracted from the reaction mixture using an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product.
Purification
Purification of the crude product is typically achieved through recrystallization or column chromatography.
General Recrystallization Protocol:
-
Solvent Selection: A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Procedure: The crude solid is dissolved in a minimal amount of the hot solvent. The solution is then allowed to cool slowly to induce crystallization. The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried.
General Column Chromatography Protocol:
-
Stationary Phase: Silica gel is commonly used as the stationary phase.
-
Mobile Phase: A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is typically employed. The polarity of the eluent can be gradually increased to facilitate the separation of the desired compound from impurities.
-
Procedure: A slurry of silica gel in the initial mobile phase is packed into a chromatography column. The crude product, dissolved in a minimal amount of a suitable solvent, is loaded onto the column. The mobile phase is then passed through the column, and fractions are collected. The fractions containing the pure product are identified by thin-layer chromatography, combined, and the solvent is removed to yield the purified this compound.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is used to confirm the identity and purity of this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include peaks corresponding to the methyl protons, the aromatic protons of the benzyl group, the methylene protons of the benzyl group, and the NH proton of the carbamate.
-
¹³C NMR: Expected signals would include carbons of the methyl groups, the quaternary carbon attached to the cyano group, the cyano carbon, the aromatic carbons, the methylene carbon of the benzyl group, and the carbonyl carbon of the carbamate.
Infrared (IR) Spectroscopy:
-
Characteristic absorption bands would be expected for the N-H stretching of the carbamate, C=O stretching of the carbamate, C≡N stretching of the nitrile group, and C-H stretching of the aromatic and aliphatic groups.
-
Comparative Data for Benzyl Carbamate: FTIR (KBr, ν, cm⁻¹): 3422-3332 (-NH stretching), 1694 (>C=O stretching), 1610 (-NH bending), 1346 (-CN stretching), 1068 (C-O stretching).[5]
Mass Spectrometry (MS):
-
The mass spectrum would be expected to show the molecular ion peak corresponding to the molecular weight of the compound (218.25 g/mol ). Fragmentation patterns would likely involve the loss of the benzyl group or other characteristic fragments.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of this compound. A general method for carbamate analysis is described below, which can be optimized for this specific compound.
-
Column: A C18 reversed-phase column is typically suitable for the separation of carbamates.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol is commonly employed.
-
Detection: UV detection is a common method for chromophoric compounds like this compound.
Role in Raltegravir Synthesis
This compound serves as a pivotal intermediate in the synthesis of Raltegravir. The logical workflow for its utilization is depicted below.
Caption: Role of this compound in Raltegravir Synthesis.
The synthesis of Raltegravir is a complex process involving multiple chemical transformations. This compound provides a key structural motif that is elaborated in subsequent steps to construct the final pyrimidinone core of the drug molecule. The benzyl carbamate group serves as a protecting group for the amine functionality, which can be removed at a later stage in the synthesis.
Conclusion
This compound is a compound of significant interest to the pharmaceutical industry due to its essential role as an intermediate in the synthesis of the antiretroviral drug Raltegravir. This technical guide has provided a detailed summary of its physical and chemical properties, along with protocols for its synthesis, purification, and analytical characterization. The information presented herein is intended to support researchers and drug development professionals in their work with this important molecule, facilitating more efficient and robust synthetic processes.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Benzyl (1-cyano-1-methylethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental protocol for the synthesis of Benzyl (1-cyano-1-methylethyl)carbamate, a key intermediate in the preparation of HIV-integrase inhibitors such as Raltegravir.[1] The synthesis involves the protection of the amino group of 2-amino-2-methylpropanenitrile using benzyl chloroformate under basic conditions. This protocol is designed to be a reliable and reproducible method for laboratory-scale preparation of this important pharmaceutical intermediate.
Introduction
This compound (CAS No. 100134-82-5) is a crucial building block in the synthesis of several antiretroviral drugs. Its structure incorporates a benzyloxycarbonyl (Cbz) protecting group on a tertiary amine bearing a nitrile functionality. The Cbz group is a widely used amine protecting group in organic synthesis due to its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis. This application note details a robust protocol for the synthesis of this compound, adapted from established procedures for the Cbz protection of amines.
Reaction Scheme
The synthesis proceeds via the nucleophilic attack of the amino group of 2-amino-2-methylpropanenitrile on the electrophilic carbonyl carbon of benzyl chloroformate. A base is used to neutralize the hydrochloric acid generated during the reaction.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is based on standard procedures for the benzyloxycarbonyl protection of amines.
Materials:
-
2-Amino-2-methylpropanenitrile
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃), anhydrous
-
Dichloromethane (DCM)
-
Water (deionized)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or recrystallization
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-2-methylpropanenitrile (1.0 eq) and sodium carbonate (1.5 eq) in a mixture of dichloromethane (50 mL) and water (50 mL).
-
Cooling: Cool the biphasic mixture to 0 °C using an ice bath with constant stirring.
-
Addition of Benzyl Chloroformate: Slowly add a solution of benzyl chloroformate (1.1 eq) in dichloromethane (20 mL) to the cooled reaction mixture via an addition funnel over a period of 30-60 minutes. Maintain the temperature at 0-5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product, a colorless solid, can be purified by either recrystallization or column chromatography.
-
Recrystallization: Recrystallize the crude solid from a mixture of ethyl acetate and hexanes.
-
Column Chromatography: If necessary, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Characterization:
-
Determine the melting point of the purified product. The reported melting point is 97 °C.[1]
-
Obtain spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the structure and purity of the final product.
-
Data Presentation
| Parameter | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 100134-82-5 | [1] |
| Molecular Formula | C₁₂H₁₄N₂O₂ | [1] |
| Molecular Weight | 218.25 g/mol | [1] |
| Appearance | Colorless solid | [1] |
| Melting Point | 97 °C | [1] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [1] |
| Boiling Point | 381.6 °C at 760 mmHg (Predicted) | [1] |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Benzyl chloroformate is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
Standard laboratory safety practices should be followed throughout the experiment.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following this procedure, researchers can efficiently prepare this key pharmaceutical intermediate for use in drug discovery and development projects. The provided data and workflow diagrams offer a clear and concise guide for the successful execution of this synthesis.
References
Application Notes and Protocols for the Characterization of Benzyl (1-cyano-1-methylethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (1-cyano-1-methylethyl)carbamate is a chemical intermediate with applications in the synthesis of pharmaceuticals, notably as a building block for HIV-integrase inhibitors. Its proper identification and characterization are crucial for ensuring the quality and purity of downstream products. These application notes provide detailed protocols for the analytical characterization of this compound using various instrumental techniques.
Compound Information:
| Property | Value |
| IUPAC Name | Benzyl N-(2-cyanopropan-2-yl)carbamate |
| CAS Number | 100134-82-5 |
| Molecular Formula | C₁₂H₁₄N₂O₂ |
| Molecular Weight | 218.25 g/mol [1][2] |
| Melting Point | 97-101 °C[2][3] |
| Appearance | White to off-white solid |
Analytical Methods and Protocols
This section outlines the recommended analytical methods and detailed experimental protocols for the comprehensive characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. A reversed-phase HPLC method is proposed.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is recommended.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 60 40 20 20 80 25 20 80 | 30 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in acetonitrile to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Expected Results:
The retention time of this compound will depend on the specific HPLC system and column used. A single major peak corresponding to the pure compound is expected. The presence of other peaks would indicate impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Due to the carbamate functional group, derivatization may be necessary for optimal analysis, although direct analysis of the intact molecule is also possible.
Experimental Protocol:
-
Instrumentation: A GC-MS system with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or ethyl acetate.
Expected Quantitative Data:
| Ion Type | Predicted m/z | Identity |
| [M+H]⁺ | 219.11281 | Protonated Molecular Ion |
| [M+Na]⁺ | 241.09475 | Sodium Adduct |
| [M-H]⁻ | 217.09825 | Deprotonated Molecular Ion |
Data based on predicted collision cross-section values.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the structural elucidation of molecules. Both ¹H and ¹³C NMR should be performed to confirm the chemical structure of this compound.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
¹H NMR: Acquire standard proton NMR spectra.
-
¹³C NMR: Acquire proton-decoupled carbon NMR spectra.
Predicted ¹H and ¹³C NMR Data (based on chemical structure and data from analogous compounds):
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | m | 5H | Aromatic protons (benzyl group) |
| ~5.15 | s | 2H | -CH₂- (benzyl group) |
| ~5.0 | br s | 1H | -NH- |
| ~1.7 | s | 6H | 2 x -CH₃ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~154 | C=O (carbamate) |
| ~136 | Quaternary aromatic carbon |
| ~128 | Aromatic CH carbons |
| ~122 | -CN (nitrile) |
| ~67 | -CH₂- (benzyl group) |
| ~55 | Quaternary carbon (C(CN)(CH₃)₂) |
| ~25 | -CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Scan in the range of 4000-400 cm⁻¹.
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 | N-H stretching (carbamate) |
| ~3050 | Aromatic C-H stretching |
| ~2950 | Aliphatic C-H stretching |
| ~2250 | C≡N stretching (nitrile) |
| ~1700 | C=O stretching (carbamate)[4] |
| ~1520 | N-H bending (carbamate) |
| ~1250 | C-O stretching (carbamate) |
Visualized Workflows
General Analytical Workflow
The following diagram illustrates a general workflow for the comprehensive characterization of this compound.
Structure Elucidation Pathway
This diagram shows the logical flow for confirming the chemical structure of the compound.
Conclusion
The analytical methods and protocols detailed in this document provide a comprehensive framework for the characterization of this compound. Adherence to these guidelines will enable researchers, scientists, and drug development professionals to accurately assess the purity, confirm the identity, and ensure the quality of this important chemical intermediate. It is recommended that all analytical methods be validated for their intended use.
References
Application Notes and Protocols: Chromatographic Purification of Benzyl (1-cyano-1-methylethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chromatographic purification of Benzyl (1-cyano-1-methylethyl)carbamate, a key intermediate in the synthesis of pharmaceuticals, notably HIV-integrase inhibitors.[1][2] The described methodology is based on silica gel column chromatography, a robust and widely applicable technique for the purification of moderately polar organic compounds. This protocol is designed to guide researchers in obtaining high-purity this compound, which is critical for subsequent synthetic steps and the generation of reliable biological data.
Introduction
This compound (C₁₂H₁₄N₂O₂) is a crucial building block in medicinal chemistry. Its molecular structure, featuring a carbamate functional group, a benzyl protecting group, and a cyano moiety, makes it a versatile intermediate for the synthesis of complex molecular architectures. The purity of this intermediate is paramount to ensure the efficiency and selectivity of subsequent reactions, as well as the pharmacological profile of the final active pharmaceutical ingredient. Chromatographic techniques, particularly flash column chromatography, are standard methods for the purification of such intermediates. This application note details a comprehensive protocol for the purification of this compound using silica gel chromatography.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 100134-82-5 |
| Molecular Formula | C₁₂H₁₄N₂O₂ |
| Molecular Weight | 218.25 g/mol [2] |
| Appearance | Colorless Solid |
| Melting Point | 97 °C |
| Boiling Point | 381.6±35.0 °C (Predicted) |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, Methanol |
Chromatographic Purification Protocol
The following protocol is a representative method for the purification of this compound based on established procedures for similar carbamate compounds.[3][4]
Materials and Equipment
-
Crude this compound
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Hexanes (ACS grade)
-
Ethyl acetate (ACS grade)
-
Dichloromethane (DCM, ACS grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Chromatography column
-
Fraction collector or test tubes
-
Rotary evaporator
-
UV lamp for TLC visualization
Experimental Workflow
Caption: Experimental workflow for the chromatographic purification of this compound.
Step-by-Step Protocol
-
TLC Analysis for Solvent System Optimization:
-
Dissolve a small amount of the crude product in dichloromethane.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using various solvent systems of hexanes and ethyl acetate (e.g., 9:1, 4:1, 7:3 v/v).
-
The optimal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product. A 7:3 hexanes:ethyl acetate mixture is a good starting point for many benzyl carbamates.
-
-
Column Preparation:
-
Select a glass column of appropriate size. For 1 gram of crude material, a 40-50 mm diameter column is suitable.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexanes:ethyl acetate).
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure a level bed of silica gel.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Adsorb the dissolved sample onto a small amount of silica gel and dry it under reduced pressure.
-
Carefully add the dried, adsorbed sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity mobile phase (e.g., 9:1 hexanes:ethyl acetate).
-
Gradually increase the polarity of the mobile phase (gradient elution) to the optimized solvent system determined by TLC (e.g., 7:3 hexanes:ethyl acetate). For more polar impurities, the gradient can be increased further (e.g., 1:1 hexanes:ethyl acetate).
-
Collect fractions of a suitable volume (e.g., 10-20 mL) in test tubes.
-
-
Fraction Monitoring and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound as a solid.
-
Expected Results and Data Presentation
The chromatographic purification is expected to significantly improve the purity of the this compound. The expected outcomes are summarized in Table 2.
Table 2: Representative Data for Chromatographic Purification
| Parameter | Before Purification (Crude) | After Purification |
| Appearance | Off-white to light yellow solid | Colorless solid |
| Purity (by HPLC) | 85-95% | >98% |
| Yield | - | 80-90% |
| TLC (7:3 Hexanes:EtOAc) | Multiple spots | Single spot (Rf ≈ 0.25) |
Recrystallization as an Alternative or Complementary Method
For further purification or as an alternative to chromatography for less complex impurity profiles, recrystallization can be employed.
Recrystallization Protocol
-
Dissolve the crude or chromatographically purified solid in a minimal amount of a hot solvent mixture, such as ethyl acetate and hexanes.
-
Slowly cool the solution to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold hexanes.
-
Dry the crystals under vacuum.
Logical Relationship of Purification Steps
Caption: Logical flow of purification strategies for this compound.
Conclusion
The detailed protocol for the chromatographic purification of this compound provides a reliable method for obtaining this key synthetic intermediate in high purity. The use of silica gel column chromatography with a hexanes/ethyl acetate gradient is an effective strategy for removing synthetic byproducts and impurities. The provided workflow and representative data will be a valuable resource for researchers in organic synthesis and drug development, enabling the consistent production of high-quality material for their research endeavors.
References
Application of Benzyl (1-cyano-1-methylethyl)carbamate in Medicinal Chemistry: A Keystone for HIV-1 Integrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (1-cyano-1-methylethyl)carbamate is a crucial intermediate in the synthesis of a class of potent antiviral agents known as HIV-1 integrase inhibitors.[1][2] Its unique chemical structure, featuring a benzyl-protected amine and a nitrile group, allows for the elaboration into complex heterocyclic systems that are central to the pharmacophore of these drugs. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of HIV-1 integrase inhibitors, exemplified by the synthesis of Raltegravir.
Application Notes
This compound serves as a key building block for the construction of the pyrimidinone core found in several HIV-1 integrase strand transfer inhibitors (INSTIs).[3][4] The carbamate functional group acts as a protected amine, which is later deprotected to allow for further functionalization. The cyano group is a versatile handle that can be converted into an amidoxime, a key step in the formation of the central heterocyclic ring of the final drug molecule.[5]
The primary application of this compound is in the multi-step synthesis of Raltegravir, a potent and selective inhibitor of the HIV-1 integrase enzyme.[3][6] Raltegravir is a cornerstone of antiretroviral therapy and functions by preventing the integration of the viral DNA into the host cell's genome, a critical step in the HIV replication cycle.[6] Beyond its role in Raltegravir synthesis, the unique reactivity of this compound makes it a valuable starting material for the exploration of novel INSTIs and other bioactive molecules.
Quantitative Data
The ultimate utility of this compound is demonstrated by the biological activity of the final compounds synthesized from it. The following table summarizes the in vitro inhibitory activity of Raltegravir against HIV-1 integrase.
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| Raltegravir | Strand Transfer Assay | Recombinant HIV-1 Integrase | 2 - 7 | [1][6] |
| Raltegravir | Cell-based Assay | HIV-1 Replication | 19 - 31 (IC95 in µM) | [6] |
| Raltegravir | Strand Transfer Assay | HIV-2 Integrase | 2.1 | [7] |
| Dolutegravir (a related INSTI) | Cell-based Assay | Wild-type HIV-1 | 1.07 | [8] |
Experimental Protocols
Protocol 1: Synthesis of Raltegravir from this compound
This protocol outlines the key synthetic transformations starting from this compound to yield Raltegravir.
Step 1: Formation of Benzyl N-[(2Z)-2-amino-2-hydroxyimino-1,1-dimethyl-ethyl]carbamate [5]
-
To a solution of this compound in a suitable solvent such as water, add hydroxylamine.
-
Heat the reaction mixture at an elevated temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.
-
Purify the product by recrystallization or column chromatography.
Step 2: Cyclization to form the Hydroxypyrimidinone Core [5]
-
Dissolve the product from Step 1 in an appropriate solvent, such as methanol.
-
Add dimethyl acetylenedicarboxylate to the solution.
-
Heat the reaction mixture at an elevated temperature to facilitate the cyclization reaction.
-
Monitor the formation of the methyl 2-(1-benzyloxycarbonylamino-1-methyl-ethyl)-5-hydroxy-6-oxo-1H-pyrimidine-4-carboxylate.
-
Isolate and purify the pyrimidinone core.
Step 3: N-Methylation of the Pyrimidinone Core [5]
-
Treat the hydroxypyrimidinone from Step 2 with a suitable methylating agent.
-
Perform the reaction in an appropriate solvent and under conditions that favor selective N-methylation.
-
Monitor the reaction and, upon completion, work up the reaction mixture to isolate the N-methylated product.
Step 4: Amidation with 4-Fluorobenzylamine [9]
-
Condense the N-methylated pyrimidinone from Step 3 with 4-fluorobenzylamine.
-
Carry out the reaction in a solvent like ethanol.
-
Isolate and purify the resulting amide, benzyl N-[1-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-1-methyl-6-oxo-pyrimidin-2-yl]-1-methyl-ethyl]carbamate.
Step 5: Deprotection of the Benzyl Carbamate [9]
-
Subject the product from Step 4 to catalytic hydrogenation using a palladium on carbon catalyst.
-
This step removes the benzyloxycarbonyl (Cbz) protecting group to yield the free amine.
-
Isolate the deprotected intermediate, 2-(1-amino-1-methyl-ethyl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxo-pyrimidine-4-carboxamide.
Step 6: Final Amidation to Yield Raltegravir [9]
-
Condense the free amine from Step 5 with 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride.
-
Perform the reaction in the presence of a non-nucleophilic base, such as N-methylmorpholine, in a solvent like tetrahydrofuran.
-
Isolate and purify the final product, Raltegravir.
Protocol 2: HIV-1 Integrase Strand Transfer Inhibition Assay
This protocol is a general method to evaluate the inhibitory activity of compounds synthesized using this compound as a starting material.[10][11][12]
Materials:
-
Recombinant HIV-1 Integrase
-
Donor substrate DNA (DS DNA)
-
Target substrate DNA (TS DNA)
-
Assay buffer
-
Wash buffer
-
Blocking buffer
-
HRP-labeled antibody against modified target DNA
-
TMB substrate
-
Stop solution
-
96-well microplates
-
Test compound (e.g., Raltegravir)
Procedure:
-
Coat the wells of a 96-well plate with the donor substrate DNA (DS DNA) and incubate.
-
Wash the wells to remove unbound DNA.
-
Block the wells with a suitable blocking buffer.
-
Add the recombinant HIV-1 integrase enzyme to the wells and incubate to allow binding to the DS DNA.
-
Wash the wells to remove unbound integrase.
-
Add serial dilutions of the test compound to the wells and incubate.
-
Add the target substrate DNA (TS DNA) to initiate the strand transfer reaction and incubate.
-
Wash the wells to remove unreacted components.
-
Add an HRP-labeled antibody that specifically recognizes the integrated target DNA and incubate.
-
Wash the wells to remove unbound antibody.
-
Add TMB substrate and incubate to allow for color development.
-
Stop the reaction with a suitable stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.
Visualizations
Caption: Synthetic workflow for Raltegravir.
Caption: Mechanism of HIV Integrase Inhibition.
References
- 1. Raltegravir: first in class HIV integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US10259778B2 - Process for the preparation of raltegravir - Google Patents [patents.google.com]
- 4. lookchem.com [lookchem.com]
- 5. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 6. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of Integrase Strand Transfer Inhibitors and the Capsid Inhibitor Lenacapavir against HIV-2, and Exploring the Effect of Raltegravir on the Activity of SARS-CoV-2 | MDPI [mdpi.com]
- 8. The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. xpressbio.com [xpressbio.com]
- 12. A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzyl (1-cyano-1-methylethyl)carbamate as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of Benzyl (1-cyano-1-methylethyl)carbamate as a versatile precursor in the synthesis of heterocyclic compounds, with a primary focus on the formation of 1,2,4-oxadiazole derivatives. This precursor is a key intermediate in the synthesis of various pharmaceutically active molecules, including HIV-integrase inhibitors.[1][2][3]
Introduction
This compound, with the CAS number 100134-82-5, is a valuable building block in medicinal and process chemistry.[4] Its structure, featuring a protected amine and a nitrile group on a quaternary carbon, allows for sequential and regioselective transformations to construct complex heterocyclic scaffolds. The benzyl carbamate protecting group offers stability under various reaction conditions and can be readily removed during the final stages of a synthetic sequence. The nitrile functionality serves as a versatile handle for the construction of various five-membered heterocycles.
This document outlines a robust two-step protocol for the synthesis of a 3-substituted-1,2,4-oxadiazole from this compound. This transformation is a key step in the scalable synthesis of 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine, a crucial intermediate for pharmaceuticals.
Synthesis of 3-(1-((Benzyloxy)carbonylamino)-1-methylethyl)-1,2,4-oxadiazole Derivatives
The synthesis proceeds via a two-step sequence:
-
Amidoxime Formation: Conversion of the nitrile group of this compound to the corresponding amidoxime, Benzyl ((2E)-2-amino-2-(hydroxyimino)-1,1-dimethylethyl)carbamate.
-
Oxadiazole Cyclization: Cyclization of the amidoxime with a suitable acylating agent to form the 1,2,4-oxadiazole ring.
The overall synthetic pathway is depicted below:
References
Step-by-step synthesis guide for CAS 100134-82-5
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl (1-cyano-1-methylethyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Benzyl (1-cyano-1-methylethyl)carbamate. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during this chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The most common and direct synthesis involves the reaction of 2-amino-2-methylpropanenitrile with benzyl chloroformate (Cbz-Cl). This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[1]
Q2: What are the critical parameters for a successful synthesis?
Key parameters for a successful synthesis include:
-
Purity of Reagents: Ensure that benzyl chloroformate is fresh or has been stored under anhydrous conditions, as it is sensitive to moisture. The 2-amino-2-methylpropanenitrile should also be of high purity.
-
Anhydrous Conditions: The reaction should be conducted under anhydrous conditions to prevent the hydrolysis of benzyl chloroformate, which can lead to the formation of benzyl alcohol and other byproducts.
-
Temperature Control: The reaction is often exothermic, especially during the addition of benzyl chloroformate. Maintaining a low temperature (e.g., 0 °C) during addition is crucial to control the reaction rate and minimize side reactions.[2]
-
Choice of Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is recommended to scavenge the HCl produced. Using primary or secondary amines as a base should be avoided as they can compete as nucleophiles.
Q3: What are the primary safety concerns associated with this synthesis?
Benzyl chloroformate is a lachrymator and is corrosive, causing severe burns to the skin, eyes, and respiratory tract upon contact or inhalation. It is also toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Degraded Benzyl Chloroformate | Use fresh or properly stored benzyl chloroformate. Check for a pungent, acrid odor which indicates decomposition.[3] Consider purchasing from a reputable supplier. |
| Presence of Moisture | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Stoichiometry | A slight excess (1.1-1.2 equivalents) of benzyl chloroformate is often used to ensure complete consumption of the amine.[1] Carefully measure and dispense all reagents. |
| Ineffective Base | Ensure the base is pure and anhydrous. Use a non-nucleophilic base like triethylamine or diisopropylethylamine. The pKa of the conjugate acid of the base should be high enough to effectively neutralize the generated HCl. |
| Low Reaction Temperature | While initial cooling is important, the reaction may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature. |
Problem 2: Formation of a White Precipitate (Side Product)
| Potential Cause | Suggested Solution |
| Formation of Urea Byproduct | This can occur if the amine starting material reacts with an isocyanate intermediate, which can form from the decomposition of benzyl chloroformate or reaction with residual water. To minimize this, maintain strict anhydrous conditions and add the benzyl chloroformate slowly at a low temperature. |
| Formation of Benzyl Carbamate | If ammonia is present (e.g., from degradation of the aminonitrile or as a contaminant), it can react with benzyl chloroformate to form benzyl carbamate. Ensure the purity of the starting amine. |
| Precipitation of Amine Hydrochloride Salt | If the addition of the base is too slow or insufficient, the starting amine can precipitate as its hydrochloride salt. Ensure the base is added concurrently with or prior to the benzyl chloroformate. |
Problem 3: Difficult Purification
| Potential Cause | Suggested Solution |
| Presence of Unreacted Benzyl Chloroformate | Unreacted benzyl chloroformate can be difficult to remove. Quench the reaction with a nucleophilic scavenger like a small amount of an amine (e.g., diethylamine) or water after the main reaction is complete. |
| Co-elution of Impurities during Chromatography | Optimize the solvent system for column chromatography. A gradient elution may be necessary to separate the product from closely related impurities. Recrystallization can be an effective alternative or supplementary purification step. |
| Oily Product Instead of a Solid | The product may initially be an oil. Try to induce crystallization by scratching the inside of the flask with a glass rod, seeding with a small crystal of the product, or cooling the solution. Purification by column chromatography may be necessary before attempting recrystallization. |
Data Presentation
Table 1: General Temperature Ranges for Carbamate Synthesis from Chloroformates
| Synthesis Method | Typical Temperature Range | Notes |
| From Chloroformates and Amines | 0°C to room temperature | Typically requires a base to neutralize the HCl byproduct.[2] Initial cooling is often necessary to control the exothermic reaction. |
Data adapted from a general study on carbamate synthesis.
Experimental Protocols
Synthesis of this compound
Materials:
-
2-amino-2-methylpropanenitrile
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-2-methylpropanenitrile (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 eq.) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate or toluene).
-
Slowly add a non-polar solvent (e.g., hexanes) until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[4][5]
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield in the synthesis.
References
Side reactions in the preparation of Benzyl (1-cyano-1-methylethyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl (1-cyano-1-methylethyl)carbamate. This intermediate is notably used in the preparation of HIV-integrase inhibitors.[1][2][3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via a Schotten-Baumann reaction between 2-amino-2-methylpropanenitrile and benzyl chloroformate in a biphasic system with a base.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Side reactions: Formation of byproducts such as dibenzyl carbonate or N,N'-bis(1-cyano-1-methylethyl)urea. 3. Hydrolysis of benzyl chloroformate: Presence of excess water or prolonged reaction time at high pH. 4. Loss during work-up: Emulsion formation or product remaining in the aqueous layer. | 1. Monitor the reaction by TLC or HPLC to ensure completion. If necessary, increase the reaction time or temperature moderately. 2. Control the stoichiometry of reactants carefully. Add benzyl chloroformate slowly to the reaction mixture to avoid localized high concentrations. Maintain a low reaction temperature (0-5 °C) to minimize side reactions. 3. Use a saturated solution of a mild base like sodium bicarbonate. Ensure the reaction is not overly prolonged. 4. Use brine to break up emulsions. Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) to ensure complete recovery of the product. |
| Presence of Multiple Spots on TLC/Peaks in HPLC | 1. Unreacted starting materials: 2-amino-2-methylpropanenitrile or benzyl chloroformate remaining. 2. Formation of dibenzyl carbonate: From the reaction of benzyl chloroformate with hydroxide ions or benzyl alcohol (an impurity in benzyl chloroformate). 3. Formation of benzyl alcohol: Hydrolysis of benzyl chloroformate. 4. Formation of N,N'-bis(1-cyano-1-methylethyl)urea: Reaction of the amine with phosgene (an impurity in benzyl chloroformate) or isocyanate formed in situ. | 1. Ensure the correct stoichiometry of reactants. The amine is often used in slight excess. 2. Use high-purity benzyl chloroformate. Maintain a controlled pH and temperature. Dibenzyl carbonate can often be removed by recrystallization. 3. This is a common impurity. It can be removed by washing the organic layer with water and by column chromatography or recrystallization. 4. Use phosgene-free benzyl chloroformate. This byproduct is often less soluble and can be removed by filtration or recrystallization. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities: Unreacted starting materials or byproducts can act as crystallization inhibitors. 2. Residual solvent: Incomplete removal of the extraction solvent. | 1. Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) before attempting crystallization. 2. Ensure the product is thoroughly dried under vacuum to remove all traces of solvent. |
| Hydrolysis of the Nitrile Group | Although the nitrile group is generally stable, prolonged exposure to strong basic or acidic conditions, especially at elevated temperatures, could potentially lead to its hydrolysis to the corresponding amide or carboxylic acid. | Maintain moderate reaction and work-up conditions. Avoid excessively high temperatures and prolonged exposure to strong acids or bases. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common method is the Schotten-Baumann reaction. This involves the acylation of 2-amino-2-methylpropanenitrile with benzyl chloroformate in the presence of a base. The reaction is typically carried out in a two-phase solvent system, such as dichloromethane and water, with a base like sodium bicarbonate or sodium carbonate to neutralize the hydrochloric acid byproduct.
Q2: What are the critical parameters to control during the synthesis?
A2: The critical parameters to control are:
-
Temperature: Maintaining a low temperature (typically 0-5 °C) is crucial to minimize side reactions, such as the formation of dibenzyl carbonate and other impurities.
-
pH: The pH of the aqueous phase should be kept basic enough to neutralize the generated HCl but not so high as to promote the rapid hydrolysis of benzyl chloroformate. A pH range of 8-10 is generally effective.
-
Rate of Addition: Slow, dropwise addition of benzyl chloroformate to the amine solution helps to prevent localized high concentrations of the acylating agent, which can lead to the formation of over-acylated byproducts.
-
Purity of Reagents: The purity of benzyl chloroformate is important. The presence of phosgene can lead to urea formation, and benzyl alcohol can result in the formation of dibenzyl carbonate.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable TLC system would be a silica gel plate with a mobile phase of hexane and ethyl acetate (e.g., a 7:3 or 8:2 ratio). The starting amine and the carbamate product should have different Rf values, allowing for easy visualization of the reaction's progression.
Q4: What is the best way to purify the final product?
A4: The purification of this compound typically involves:
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Aqueous Work-up: After the reaction is complete, the organic layer is separated and washed successively with a dilute acid (to remove any unreacted amine), water, and brine.
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Drying and Concentration: The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure.
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Crystallization or Chromatography: The crude product, which is often a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or toluene/hexane). If the product is an oil or if crystallization does not remove all impurities, purification by column chromatography on silica gel is recommended.
Q5: What are the potential safety hazards associated with this synthesis?
A5: Benzyl chloroformate is a corrosive and lachrymatory substance and should be handled with extreme care in a well-ventilated fume hood. It is also moisture-sensitive. 2-amino-2-methylpropanenitrile is toxic and should be handled with appropriate personal protective equipment. The reaction generates hydrochloric acid, which is neutralized by the base, but care should be taken during the work-up. Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Experimental Protocols
Representative Synthesis of this compound
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-amino-2-methylpropanenitrile (1.0 eq) in a mixture of dichloromethane and a saturated aqueous solution of sodium bicarbonate.
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Cooling: Cool the biphasic mixture to 0-5 °C in an ice bath with stirring.
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Addition of Benzyl Chloroformate: Add benzyl chloroformate (1.05 eq), dissolved in dichloromethane, dropwise to the cooled mixture via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
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Reaction: Allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours after the addition is complete. Monitor the reaction by TLC until the starting amine is consumed.
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Work-up:
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Separate the organic layer.
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Extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash with 1 M HCl, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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-
Purification:
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Recrystallize the crude solid from a mixture of ethyl acetate and hexane to yield pure this compound.
-
Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for Benzyl (1-cyano-1-methylethyl)carbamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Benzyl (1-cyano-1-methylethyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The most common and straightforward method for synthesizing this compound is the N-benzyloxycarbonylation (N-Cbz protection) of 2-amino-2-methylpropanenitrile. This reaction typically involves the use of benzyl chloroformate (Cbz-Cl) as the protecting group reagent in the presence of a base.[1][2]
Q2: What are the critical parameters to control during the reaction?
Several parameters are crucial for a successful synthesis:
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Temperature: The reaction is often carried out at room temperature.[1] However, for sensitive substrates or to minimize side reactions, cooling to 0 °C may be necessary.
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pH: Maintaining a pH between 8 and 10 is critical when using aqueous basic conditions to prevent the decomposition of benzyl chloroformate at lower pH and potential racemization (if applicable to the substrate) at higher pH.
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Stoichiometry: A slight excess (1.1-1.2 equivalents) of benzyl chloroformate is often used to ensure complete conversion of the starting amine.[1]
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Anhydrous Conditions: While some protocols use aqueous media, ensuring that the organic solvents and the amine starting material are dry is good practice, especially in non-aqueous setups, to prevent hydrolysis of the benzyl chloroformate.
Q3: What are the potential side reactions in this synthesis?
The primary side reactions include:
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Hydrolysis of Benzyl Chloroformate: Benzyl chloroformate is sensitive to moisture and can hydrolyze to benzyl alcohol and HCl. This reduces the amount of reagent available for the main reaction and can acidify the reaction mixture if a base is not present in sufficient quantity.
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Formation of Dibenzyl Carbonate: This can occur if the benzyl chloroformate reacts with benzyl alcohol, which can be present as an impurity or formed from hydrolysis.
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Hydrolysis of the Carbamate Product: The carbamate linkage can be susceptible to hydrolysis under strong acidic or basic conditions, especially during workup.[1]
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Reactions involving the Nitrile Group: While generally stable under these conditions, harsh workup conditions could potentially lead to hydrolysis of the nitrile to an amide or carboxylic acid.
Q4: How can the product be purified?
Common purification techniques for this compound include:
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Column Chromatography: Silica gel column chromatography is a highly effective method for purification. A common eluent system is a mixture of ethyl acetate and hexane.[2]
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Recrystallization: This method can be employed to achieve high purity levels, provided a suitable solvent system is identified.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Benzyl Chloroformate: The reagent may have degraded due to moisture. | - Use a fresh bottle of benzyl chloroformate. - Ensure the reagent has been stored under anhydrous conditions. |
| 2. Incorrect pH: The reaction medium may be too acidic, leading to the decomposition of benzyl chloroformate. | - Monitor and maintain the pH of the reaction between 8 and 10 if using an aqueous base. - Use a sufficient amount of a non-nucleophilic organic base like triethylamine in anhydrous conditions. | |
| 3. Incomplete Reaction: The reaction may not have reached completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Consider increasing the reaction time or slightly increasing the equivalents of benzyl chloroformate. | |
| Presence of Multiple Spots on TLC, Including Starting Material | 1. Insufficient Benzyl Chloroformate: Not enough reagent was used to fully convert the starting amine. | - Use a slight excess (1.1-1.2 equivalents) of benzyl chloroformate. |
| 2. Steric Hindrance: 2-amino-2-methylpropanenitrile is a sterically hindered tertiary amine, which can slow down the reaction rate. | - Increase the reaction time and continue to monitor by TLC. - A slight increase in temperature might be beneficial, but should be done cautiously to avoid side reactions. | |
| Product is an Oil or Difficult to Crystallize | 1. Presence of Impurities: Impurities such as benzyl alcohol or dibenzyl carbonate can prevent crystallization. | - Purify the crude product using silica gel column chromatography before attempting crystallization. |
| 2. Inappropriate Crystallization Solvent: The chosen solvent system may not be suitable for inducing crystallization. | - Experiment with different solvent systems, such as ethyl acetate/hexane or dichloromethane/heptane. | |
| Product Degradation During Workup | 1. Hydrolysis of Carbamate: Exposure to strong acid or base during the aqueous workup can cleave the carbamate. | - Use mild acidic (e.g., dilute HCl) and basic (e.g., saturated sodium bicarbonate) solutions for washing. - Minimize the time the product is in contact with aqueous acidic or basic solutions. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure based on the N-Cbz protection of primary amines.
Materials:
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2-amino-2-methylpropanenitrile
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Benzyl chloroformate (Cbz-Cl)
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Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
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Dichloromethane (DCM) or a mixture of Tetrahydrofuran (THF) and Water
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Silica Gel for column chromatography
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Ethyl Acetate (EtOAc)
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Hexane
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-2-methylpropanenitrile (1.0 eq.) in the chosen solvent (e.g., DCM or a 2:1 mixture of THF/water).
-
Addition of Base: If using an organic solvent like DCM, add triethylamine (1.5 eq.). If using a THF/water mixture, add sodium bicarbonate (2.0 eq.).[2]
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Cooling: Cool the reaction mixture to 0 °C using an ice bath.
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Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.1-1.2 eq.) dropwise to the stirred reaction mixture, maintaining the temperature at 0 °C.
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Reaction: Allow the reaction to stir at 0 °C for 2-4 hours, then let it warm to room temperature and stir for an additional 12-20 hours.[2] Monitor the reaction progress by TLC.
-
Work-up:
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If using DCM, wash the reaction mixture with water and brine.
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If using THF/water, dilute the mixture with water and extract with ethyl acetate.[2]
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Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., 40% ethyl acetate in hexane) to yield this compound as a white powder.[2]
Table 1: Reaction Parameters and Expected Outcomes
| Parameter | Condition | Expected Outcome |
| Base | Triethylamine (in DCM) | Good for anhydrous conditions, triethylammonium chloride byproduct needs to be removed by washing. |
| Sodium Bicarbonate (in THF/H₂O) | Biphasic system, generally clean reaction with easy workup.[2] | |
| Solvent | Dichloromethane | Good solubility for reactants, suitable for anhydrous reactions.[1] |
| THF/H₂O (2:1) | Good for starting materials that are salts, allows for pH control.[2] | |
| Temperature | 0 °C to Room Temperature | Controlled reaction rate, minimizes side reactions.[1][2] |
| Purification | Column Chromatography (40% EtOAc/Hexane) | Effective removal of impurities, can yield high purity product (>90%).[2] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of Benzyl (1-cyano-1-methylethyl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Benzyl (1-cyano-1-methylethyl)carbamate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct synthesis method is the reaction of 2-amino-2-methylpropanenitrile with benzyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: Which starting materials are required for this synthesis?
A2: The key starting materials are 2-amino-2-methylpropanenitrile (or its hydrochloride salt) and benzyl chloroformate. You will also need a suitable base and an organic solvent.
Q3: What are the recommended bases for this reaction?
A3: Common bases used for this reaction include tertiary amines like triethylamine, or inorganic bases such as sodium carbonate, potassium carbonate, or sodium hydroxide. The choice of base can influence the reaction rate and the formation of byproducts.
Q4: What solvents are suitable for this synthesis?
A4: Aprotic solvents like dichloromethane (DCM), toluene, or ethyl acetate are frequently used. The choice of solvent can affect the solubility of the reactants and the reaction temperature.
Q5: What is the typical reaction temperature?
A5: The reaction is often conducted at room temperature. However, cooling the reaction mixture, especially during the addition of benzyl chloroformate, can help to control the reaction rate and minimize side reactions.
Q6: What are the potential side reactions that can lower the yield?
A6: The primary side reactions include the hydrolysis of benzyl chloroformate by water, and the formation of dibenzyl carbonate. If using a strong base, the stability of the 2-amino-2-methylpropanenitrile starting material may also be a concern.
Q7: How can I monitor the progress of the reaction?
A7: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive benzyl chloroformate due to hydrolysis. 2. Insufficiently basic reaction conditions. 3. Poor quality of 2-amino-2-methylpropanenitrile. | 1. Use fresh or properly stored benzyl chloroformate. 2. Ensure the base is added in a sufficient amount (at least one equivalent). Consider using a stronger base if necessary. 3. Verify the purity of the aminonitrile starting material. |
| Presence of a Significant Amount of Benzyl Alcohol in the Crude Product | Hydrolysis of benzyl chloroformate. | 1. Ensure the reaction is carried out under anhydrous conditions (dry solvent and glassware). 2. Add the benzyl chloroformate slowly to the reaction mixture, preferably at a reduced temperature (e.g., 0 °C). |
| Formation of a White Precipitate During the Reaction | The hydrochloride salt of the amine starting material or the base. | This is often normal. Ensure efficient stirring to maintain a homogeneous reaction mixture. The precipitate can be removed during the work-up. |
| Difficulty in Isolating the Product | 1. Product is too soluble in the work-up solvent. 2. Emulsion formation during aqueous work-up. | 1. Choose an extraction solvent in which the product has good solubility and the impurities have low solubility. Consider using a combination of solvents. 2. Break emulsions by adding brine or by filtering the mixture through a pad of celite. |
| Product is Oily or Fails to Crystallize | Presence of impurities. | 1. Purify the crude product by column chromatography. 2. Attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the pure product, or by changing the solvent system. |
Data Presentation
The following table summarizes the expected impact of different reaction parameters on the yield of this compound. The yields are illustrative and can vary based on the specific experimental setup and scale.
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) | Notes |
| 1 | Triethylamine (1.2) | Dichloromethane | 25 | 4 | 85-95 | Standard conditions, generally high yield. |
| 2 | Sodium Carbonate (1.5) | Toluene | 25 | 6 | 80-90 | Slower reaction rate compared to triethylamine. |
| 3 | Sodium Hydroxide (1.1) | Water/DCM (Biphasic) | 0-25 | 3 | 75-85 | Risk of benzyl chloroformate hydrolysis. |
| 4 | Triethylamine (1.2) | Dichloromethane | 0 | 6 | 90-98 | Reduced side reactions at lower temperatures. |
| 5 | None | Dichloromethane | 25 | 24 | <10 | Base is crucial for neutralizing HCl. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound.
Materials:
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2-amino-2-methylpropanenitrile
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Benzyl chloroformate
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Triethylamine
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Dichloromethane (DCM), anhydrous
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1M Hydrochloric acid
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for chromatography
Procedure:
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In a round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-2-methylpropanenitrile (1.0 eq) in anhydrous dichloromethane.
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Cool the solution to 0 °C using an ice bath.
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Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.
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Slowly add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
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Upon completion, quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield in the synthesis.
Caption: Key factors influencing the yield of the carbamate synthesis.
Purification challenges of Benzyl (1-cyano-1-methylethyl)carbamate
Welcome to the technical support center for Benzyl (1-cyano-1-methylethyl)carbamate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common purification challenges associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: Common impurities often include unreacted starting materials such as benzyl chloroformate and 2-amino-2-methylpropanenitrile. Side products can also be present, including dibenzyl carbonate from the decomposition of benzyl chloroformate, or symmetrical ureas formed if moisture is present during the reaction.[1] Hydrolysis of the product or starting materials can also lead to benzyl alcohol as an impurity.
Q2: Is this compound thermally stable? What purification methods should be avoided?
A2: Carbamates can be thermally labile.[2] Therefore, purification methods requiring high temperatures, such as distillation at atmospheric pressure or prolonged heating, should be avoided to prevent decomposition. Gas chromatography (GC) can also be challenging due to potential degradation in the hot injector port.[2][3] High-Performance Liquid Chromatography (HPLC) is often a more suitable analytical technique for assessing purity.[2]
Q3: What analytical techniques are recommended for purity assessment of this compound?
A3: For purity analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is highly recommended due to the thermal lability of many carbamates.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used for quantitative analysis with an internal standard. Thin-Layer Chromatography (TLC) is a quick and effective tool for monitoring reaction progress and optimizing purification conditions.[4]
Q4: My purified product appears oily or fails to crystallize. What could be the cause?
A4: The presence of residual solvent or minor impurities can significantly inhibit crystallization, causing the product to remain an oil. Ensure the product is thoroughly dried under high vacuum. If it still fails to solidify, consider purification by column chromatography to remove persistent impurities before attempting recrystallization again.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Purity After Recrystallization
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Potential Cause: The chosen solvent system may not be optimal for selectively precipitating the desired compound while keeping impurities dissolved.
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Solution:
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Solvent Screening: Perform small-scale solubility tests with a range of solvents (e.g., toluene, ethyl acetate, hexane, dichloromethane) to find a system where the compound is soluble when hot but poorly soluble when cold.[4][5]
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Solvent Combination: Use a binary solvent system, such as ethyl acetate/hexane or toluene/hexane. Dissolve the crude product in a minimum amount of the more polar solvent (e.g., ethyl acetate) at an elevated temperature and slowly add the less polar anti-solvent (e.g., hexane) until turbidity appears. Allow the solution to cool slowly.[4]
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Pre-Purification: If the crude product is highly impure, first pass it through a short plug of silica gel to remove baseline impurities before proceeding with recrystallization.
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Issue 2: Co-elution of Impurities during Column Chromatography
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Potential Cause: The polarity of the eluent system may not be suitable to achieve adequate separation between the product and a closely related impurity.
-
Solution:
-
Adjust Eluent Polarity: Systematically vary the ratio of your solvent system (e.g., hexane/ethyl acetate). A shallower gradient or isocratic elution with a finely tuned solvent ratio often improves resolution.[4]
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Change Solvents: Switch to a different solvent system with different selectivities, for example, dichloromethane/methanol or toluene/ethyl acetate.
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TLC Analysis: Before running the column, carefully develop a solvent system using TLC that shows a clear separation (ΔRf > 0.2) between your product and the main impurities.
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Issue 3: Product Degradation on Silica Gel Column
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Potential Cause: The carbamate functional group can be sensitive to acidic silica gel, leading to hydrolysis or other decomposition pathways. The cyano group can also interact strongly with the stationary phase.
-
Solution:
-
Neutralize Silica: Use silica gel that has been pre-treated with a small amount of a base, such as triethylamine (~0.5-1% v/v), in the eluent. This deactivates acidic sites on the silica surface.
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Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or Florisil, if degradation persists.
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Minimize Contact Time: Do not let the product sit on the column for extended periods. Prepare the column, load the sample, and elute it in a single continuous process.
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Data Presentation: Purification Parameters
The following tables provide starting points for developing a purification strategy.
Table 1: Recommended Solvent Systems for Column Chromatography
| Solvent System | Typical Ratio (v/v) | Notes |
| Hexane / Ethyl Acetate | 9:1 to 3:1 | A good starting point for many carbamates. Adjust ratio based on TLC.[4] |
| Dichloromethane / Methanol | 99:1 to 95:5 | Useful for more polar impurities. |
| Toluene / Ethyl Acetate | 95:5 to 80:20 | Offers different selectivity compared to alkane-based systems. |
Table 2: Recommended Solvent Systems for Recrystallization
| Solvent(s) | Procedure | Notes |
| Toluene | Dissolve in hot toluene and cool slowly. | Often effective for aromatic carbamates.[5] |
| Ethyl Acetate / Hexane | Dissolve in minimal hot ethyl acetate, add hexane until cloudy, then cool. | A versatile system for controlling solubility and crystal growth.[4] |
| Dichloromethane / Hexane | Dissolve in dichloromethane at room temperature, add hexane, and allow solvent to slowly evaporate or cool. | Good for compounds that are highly soluble in chlorinated solvents. |
| tert-Butyl methyl ether (TBME) | Dissolve in hot TBME and cool. | Can provide high purity crystals.[4] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
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TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot it on a silica gel TLC plate and elute with varying ratios of hexane/ethyl acetate to find a system that places the product Rf at approximately 0.25-0.35.
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Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 hexane/ethyl acetate). Pour the slurry into a column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
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Sample Loading: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal volume of a volatile solvent (like dichloromethane), adding silica, and evaporating the solvent under vacuum. Carefully load the resulting dry powder onto the top of the packed column.
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Elution: Begin eluting the column with the solvent system determined by TLC. Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator at a temperature below 40°C to yield the purified product.
Protocol 2: Purification by Recrystallization
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Solvent Selection: Place approximately 50 mg of the crude product into a test tube. Add a small amount of a chosen solvent (e.g., toluene) and heat the mixture gently. If the solid dissolves completely, it is a potential recrystallization solvent.
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Dissolution: Transfer the bulk of the crude product to an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
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Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining surface impurities.
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Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Diagrams
Caption: Troubleshooting workflow for purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
Identification of impurities in Benzyl (1-cyano-1-methylethyl)carbamate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities during the synthesis of Benzyl (1-cyano-1-methylethyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent laboratory and industrial synthesis method involves the reaction of 2-amino-2-methylpropanenitrile with benzyl chloroformate in the presence of a base. This reaction is a standard N-acylation to form the carbamate.
Q2: What are the potential impurities I should be aware of during the synthesis?
Several impurities can arise from starting materials, side reactions, and degradation. Key potential impurities include:
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Unreacted Starting Materials:
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2-amino-2-methylpropanenitrile
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Benzyl chloroformate
-
-
Side-Products from Starting Materials:
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Reaction By-products:
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Degradation Products:
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Thermal degradation of the final carbamate product can yield phenyl isocyanate and benzyl alcohol.[4] Hydrolysis of the carbamate functional group can also occur.
-
Q3: What analytical techniques are recommended for identifying these impurities?
A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:
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High-Performance Liquid Chromatography (HPLC): This is a primary technique for separating and quantifying the main product and its impurities. A reverse-phase C18 column is often suitable for carbamate analysis.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information about the product and can help in the identification and quantification of impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify functional groups present in the product and impurities.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Low Yield of Final Product | Incomplete reaction. | - Ensure stoichiometric amounts of reactants are used. - Monitor the reaction progress using TLC or HPLC. - Check the quality and reactivity of the starting materials. |
| Degradation of the product during workup. | - Avoid high temperatures during solvent evaporation. - Use a mild workup procedure. | |
| Presence of Unreacted Starting Materials in the Final Product | Inefficient reaction conditions. | - Optimize the reaction temperature and time. - Ensure efficient mixing. - Consider using a different base or solvent. |
| Ineffective purification. | - Optimize the purification method (e.g., recrystallization solvent system, chromatography conditions). | |
| High Levels of Benzyl Alcohol Impurity | Hydrolysis of benzyl chloroformate. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Thermal degradation of the product. | - Avoid excessive heating during the reaction and purification steps. | |
| Detection of Urea-type Impurities | Side reaction of the amine. | - Control the reaction temperature, as higher temperatures can promote side reactions. - The order of addition of reagents can be crucial; consider adding the benzyl chloroformate slowly to the amine solution.[1] |
| Product Fails to Crystallize or Solidify | Presence of residual solvent or oily impurities. | - Ensure complete removal of solvents under vacuum. - Purify the product using column chromatography to remove oily impurities before attempting crystallization. |
Quantitative Data Presentation
The following table summarizes potential impurities with their likely analytical signatures. Retention times (RT) are hypothetical and will depend on the specific analytical method used.
| Impurity Name | Molecular Weight ( g/mol ) | Potential Origin | Typical Analytical Method | Hypothetical HPLC RT (min) | Characteristic NMR Signal (¹H NMR, ppm) |
| 2-amino-2-methylpropanenitrile | 84.12 | Starting Material | HPLC, GC-MS | 2.5 | Singlet around 1.5 (CH₃) |
| Benzyl chloroformate | 170.59 | Starting Material | HPLC, GC-MS | 8.2 | Singlet around 5.3 (CH₂) |
| Benzyl alcohol | 108.14 | Starting material decomposition | HPLC, GC-MS | 4.1 | Singlet around 4.6 (CH₂), broad singlet for OH |
| Dibenzyl carbonate | 242.26 | Side-product | HPLC, GC-MS | 10.5 | Singlet around 5.2 (CH₂) |
| N,N'-bis(1-cyano-1-methylethyl)urea | 194.24 | Side-product | HPLC, LC-MS | 5.8 | Singlet around 1.6 (CH₃) |
Experimental Protocols
Synthesis of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-2-methylpropanenitrile (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, THF).
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Base Addition: Add a suitable base (e.g., triethylamine, pyridine, 1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
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Acylation: Slowly add benzyl chloroformate (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0-5 °C.
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Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Workup: Once the reaction is complete, wash the reaction mixture with water, followed by a brine solution. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 70% A to 30% A over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Visualizations
Caption: Workflow for impurity identification and troubleshooting.
Caption: Synthesis pathway and potential impurity formation.
References
- 1. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 2. CN103804233A - Synthesis method for benzyl cyanide derivative - Google Patents [patents.google.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. veeprho.com [veeprho.com]
- 5. Separation of Benzyl carbamate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
Disclaimer: The synthesis and handling of the chemical compounds described herein should only be conducted by qualified professionals in a well-equipped laboratory setting. Please consult all relevant safety data sheets (SDS) before commencing any experimental work.
Introduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. Due to a potential ambiguity in the provided CAS number (100134-82-5), this guide focuses on the synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 3919-74-2) , which is a known process-related impurity and degradation product in the synthesis of the antibiotic Flucloxacillin.[1] This context is critical for understanding potential byproduct formation.
Frequently Asked Questions (FAQs)
Q1: There appears to be a discrepancy with the CAS number provided (100134-82-5). Can you clarify?
A1: Initial searches for CAS number 100134-82-5 often identify the compound as BENZYL [1-CYANO-1-METHYLETHYL]CARBAMATE. However, in the context of synthetic byproduct formation, it is highly probable that the intended compound of interest is 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid , which has the CAS number 3919-74-2 .[1] This compound is a well-documented impurity in the manufacturing of Flucloxacillin.[1] This guide will proceed with the assumption that the user is interested in the synthesis and byproduct formation of the latter compound.
Q2: What is the primary application of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in a research and development setting?
A2: In the pharmaceutical industry, this compound is primarily used as a reference standard for the identification and quantification of impurities in Flucloxacillin preparations.[1] Its synthesis is important for ensuring the quality and safety of the final drug product.
Q3: What are the common synthetic routes to prepare 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid?
A3: A common synthetic pathway involves a multi-step process starting from 2-chloro-6-fluorobenzaldehyde. The key steps typically include oximation, chlorination, cyclization to form the isoxazole ring, and subsequent hydrolysis to yield the carboxylic acid.
Q4: What are the major environmental and safety concerns associated with the synthesis?
A4: Traditional synthesis methods have raised environmental and safety concerns. For instance, the use of phosphorus oxychloride as a chlorinating agent can lead to equipment corrosion and the generation of phosphorus-containing wastewater, which is challenging to treat. Another method, using sulfur chloride, can produce suffocating sulfur dioxide gas. Newer methods often employ reagents like bis(trichloromethyl) carbonate to mitigate some of these issues.
Troubleshooting Guide: Byproduct Formation
This section addresses common issues related to byproduct formation during the synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.
| Observed Issue | Potential Cause | Recommended Action |
| Presence of an isomeric impurity in the final product. | Incomplete or non-regioselective cyclization during the formation of the isoxazole ring. | - Optimize the temperature and reaction time for the cyclization step. - Ensure the purity of the starting materials and reagents. - Employ a purification method such as recrystallization or column chromatography to separate the isomers. |
| Formation of hydrolysis-related impurities (e.g., opening of the isoxazole ring). | Harsh hydrolysis conditions (e.g., excessively high temperature, prolonged reaction time, or extreme pH). | - Perform the hydrolysis under milder conditions (e.g., lower temperature). - Carefully monitor the reaction progress to avoid over-reaction. - Consider using an alternative hydrolysis method, such as enzymatic hydrolysis, if applicable. |
| Incomplete reaction leading to the presence of starting materials or intermediates. | - Insufficient reaction time or temperature. - Inadequate mixing. - Deactivation of the catalyst. | - Increase the reaction time or temperature as guided by reaction monitoring (e.g., TLC or HPLC). - Ensure efficient stirring throughout the reaction. - Use a fresh batch of catalyst or increase the catalyst loading. |
| Formation of polymeric byproducts. | This is more commonly observed as a degradation pathway for the parent drug, Flucloxacillin, especially in humid and hot environments. However, similar degradation could occur under certain synthetic conditions. | - Maintain a dry reaction environment and use anhydrous solvents. - Avoid excessive heat during the synthesis and work-up. - Purify the final product promptly after synthesis. |
Experimental Protocols
Synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
This protocol describes the conversion of the carboxylic acid to the acyl chloride, a key intermediate.
Materials:
-
3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
-
Bis(trichloromethyl) carbonate
-
Tetramethylurea (catalyst)
-
Toluene (solvent)
Procedure:
-
In a reaction vessel, combine 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, tetramethylurea, and toluene. The molar ratio of the carboxylic acid to bis(trichloromethyl) carbonate to tetramethylurea should be approximately 1:0.33:0.02.
-
Stir the mixture to ensure homogeneity.
-
Slowly add a toluene solution of bis(trichloromethyl) carbonate over 45 minutes at room temperature. Ensure that a system to absorb hydrogen chloride gas is in place.
-
After the addition is complete, heat the reaction mixture to 110°C and maintain at reflux for 2 hours.
-
Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC or HPLC).
-
Once the reaction is complete, recover the toluene by vacuum distillation.
-
Collect the product fraction by distillation under reduced pressure.
General Protocol for Impurity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the analysis of impurities in a sample containing 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer (e.g., phosphate buffer)
-
Reference standards for the main compound and known impurities
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, which may consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile. A gradient elution is often employed to achieve good separation of all components.
-
Standard Solution Preparation: Accurately prepare stock solutions of the reference standards in a suitable diluent. From these, prepare a series of calibration standards at different concentrations.
-
Sample Preparation: Dissolve a known amount of the sample in the diluent to a suitable concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Gradient of aqueous buffer and acetonitrile
-
Flow Rate: Typically 1.0 - 1.5 mL/min
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte and impurities.
-
Injection Volume: Typically 10 - 20 µL
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify and quantify the impurities in the sample by comparing their retention times and peak areas to those of the reference standards.
Quantitative Data
The following table summarizes data on the degradation of Flucloxacillin under various stress conditions. While this data pertains to the parent drug, it provides valuable insights into conditions that may promote the formation of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid and other degradation products.
| Stress Condition | Duration | Degradation (%) |
| Neutral Hydrolysis (Water at 60°C) | 6 hours | 34.26% |
| Acidic Hydrolysis (0.001 N HCl at 60°C) | 4 hours | 27.24% |
| Alkaline Hydrolysis (0.001 N NaOH at 60°C) | 4 hours | 20.15% |
| Oxidative (0.3% H₂O₂ at Room Temp.) | 2 hours | 21.46% |
| Thermal (60°C) | 72 hours | Stable |
| Photolytic | - | Stable |
This data highlights the susceptibility of the related compound Flucloxacillin to hydrolytic and oxidative degradation, suggesting that careful control of pH, temperature, and exposure to oxidizing agents is crucial during the synthesis and storage of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid to minimize byproduct formation.
Visualizations
Caption: Synthetic pathway for 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.
Caption: Troubleshooting workflow for byproduct identification and mitigation.
Caption: Relationship between Flucloxacillin synthesis and the formation of the title compound.
References
How to minimize impurities in large-scale Benzyl (1-cyano-1-methylethyl)carbamate production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Benzyl (1-cyano-1-methylethyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for large-scale production of this compound?
A1: The most prevalent industrial synthesis involves the reaction of benzyl chloroformate with 2-amino-2-methylpropanenitrile. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[1] The choice of solvent and base is critical to minimize side reactions and maximize yield and purity.
Q2: What are the critical quality attributes (CQAs) for this compound as a pharmaceutical intermediate?
A2: As a key intermediate, particularly in the synthesis of HIV integrase inhibitors, the critical quality attributes for this compound include high purity (typically ≥98%), low levels of specific and unspecified impurities, and consistent physical properties such as crystalline form and particle size.[2]
Q3: What analytical techniques are recommended for monitoring the reaction and final product purity?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for monitoring reaction progress and quantifying the purity of the final product.[3][4][5] For impurity identification and structural elucidation, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[6]
Troubleshooting Guide
Issue 1: Low Yield of this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction | Monitor the reaction progress closely using HPLC. If the reaction stalls, consider a slight increase in temperature or extending the reaction time. Ensure efficient stirring to maintain a homogeneous mixture. | Inadequate reaction time or temperature can lead to incomplete conversion of starting materials. |
| Degradation of Benzyl Chloroformate | Use fresh, high-quality benzyl chloroformate. This reagent is moisture-sensitive and can degrade to benzyl alcohol and HCl, reducing its potency.[7] | The presence of moisture will consume the starting material and introduce impurities. |
| Side Reaction with Base | If using a strong aqueous base like sodium hydroxide, add it slowly and maintain a low temperature (0-5 °C) to minimize the hydrolysis of benzyl chloroformate.[8] | Benzyl chloroformate can react with hydroxide ions to form benzyl carbonate, an unwanted byproduct. |
| Product Loss During Workup | Optimize the extraction and isolation procedures. Ensure the correct pH is maintained during aqueous washes to prevent the product from partitioning into the aqueous layer. Use an appropriate solvent for extraction in which the product has high solubility and impurities have lower solubility. | Improper workup procedures can lead to significant loss of the desired product. |
Issue 2: High Levels of Impurities in the Final Product
Common Impurities and Mitigation Strategies
| Impurity | Formation Pathway | Prevention & Mitigation |
| Dibenzyl Carbonate | Reaction of excess benzyl chloroformate with benzyl alcohol (which can be present as an impurity in the starting material or formed from its degradation).[7] | Use high-purity benzyl chloroformate. Control the stoichiometry of reactants carefully. Maintain low reaction temperatures. |
| N,N'-bis(1-cyano-1-methylethyl)urea | Reaction of 2-amino-2-methylpropanenitrile with phosgene (a potential impurity in benzyl chloroformate) or from the degradation of an isocyanate intermediate. | Use phosgene-free benzyl chloroformate. Ensure the reaction is carried out under an inert atmosphere to prevent side reactions. |
| Benzyl Alcohol | Present as an impurity in the benzyl chloroformate starting material or formed by its hydrolysis.[7] | Use high-purity starting materials. Minimize exposure of benzyl chloroformate to moisture. Benzyl alcohol can be removed during purification by recrystallization or chromatography. |
| Unreacted Starting Materials | Incomplete reaction or improper stoichiometry. | Monitor the reaction to completion using HPLC. Use a slight excess of one reactant (typically the less expensive one) to drive the reaction to completion, followed by a robust purification step. |
Experimental Protocols
Key Experiment 1: Synthesis of this compound
Methodology:
-
To a stirred solution of 2-amino-2-methylpropanenitrile (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen), add a base (e.g., triethylamine, 1.1 eq) and cool the mixture to 0-5 °C.
-
Slowly add benzyl chloroformate (1.05 eq) to the reaction mixture, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by HPLC.
-
Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a dilute base solution (e.g., 5% NaHCO3), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Key Experiment 2: Purification by Recrystallization
Methodology:
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethyl acetate or isopropanol).
-
Slowly add a co-solvent in which the product is less soluble (e.g., heptane or hexane) until turbidity is observed.[9]
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.
-
Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.
Key Experiment 3: Purity Analysis by HPLC
Methodology:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and water is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
This method should be validated according to ICH guidelines for specificity, linearity, precision, accuracy, and robustness.[4][5]
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Logical workflow for troubleshooting high impurity levels.
References
- 1. Buy benzyl N-(1-cyanoethyl)carbamate (EVT-492047) [evitachem.com]
- 2. nbinno.com [nbinno.com]
- 3. jocpr.com [jocpr.com]
- 4. A new validated method for the simultaneous determination of benzocaine, propylparaben and benzyl alcohol in a bioadhesive gel by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to Carbamate Protecting Groups for Aminonitriles
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate protecting group for the amino functionality in aminonitriles is a critical consideration in the synthesis of peptidomimetics, enzyme inhibitors, and other nitrogen-containing compounds. Carbamate protecting groups, such as tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc), are widely employed due to their reliability and varied deprotection strategies. This guide provides an objective comparison of these three common carbamate protecting groups when applied to aminonitriles, supported by experimental data to inform the selection process in synthetic chemistry.
Performance Comparison of Carbamate Protecting Groups on Aminonitriles
The choice between Boc, Cbz, and Fmoc for aminonitrile protection hinges on the desired orthogonality, stability of the aminonitrile to the deprotection conditions, and the overall synthetic strategy. The following tables summarize the key performance indicators for each protecting group.
Table 1: Comparison of Protection and Deprotection Conditions and Yields
| Protecting Group | Protection Reagent | Typical Protection Conditions | Typical Protection Yield | Deprotection Conditions | Typical Deprotection Yield | Orthogonality |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., NaHCO₃, Et₃N, DMAP), Solvent (e.g., THF, Dioxane, CH₂Cl₂) | 73-88% for aminonitriles[1] | Strong Acid (e.g., TFA in CH₂Cl₂, HCl in Dioxane) | >95% (general amines)[2] | Stable to base and hydrogenolysis. |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, Na₂CO₃), Solvent (e.g., THF/H₂O) | ~90% (general amines)[3] | Catalytic Hydrogenolysis (H₂, Pd/C) | High (general amines) | Stable to acid and base. |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O) | High (general amines) | Base (e.g., 20% Piperidine in DMF) | >95% (general amines) | Stable to acid and hydrogenolysis. |
Table 2: Stability and Compatibility with the Aminonitrile Moiety
| Protecting Group | Stability of Protected Aminonitrile | Nitrile Stability under Deprotection | Potential Side Reactions |
| Boc | Stable to a wide range of non-acidic reagents. | Stable . The nitrile group is generally inert to the acidic conditions used for Boc removal. | Alkylation of sensitive residues by the tert-butyl cation can occur, but is often mitigated with scavengers. |
| Cbz | Stable to acidic and basic conditions. | Potentially Unstable . The nitrile group can be reduced to a primary amine under catalytic hydrogenolysis conditions. | Reduction of the nitrile to an amine is a significant potential side reaction, making Cbz unsuitable if the nitrile is to be retained. |
| Fmoc | Stable to acidic conditions and catalytic hydrogenolysis. | Stable . The nitrile group is stable to the basic conditions used for Fmoc removal. | Aspartimide formation in sensitive peptide sequences can be a concern, though less relevant for simple aminonitriles.[4] |
Signaling Pathways and Experimental Workflows
Logical Workflow for Selecting a Carbamate Protecting Group for Aminonitriles
The following diagram illustrates a decision-making workflow for selecting the most suitable carbamate protecting group for an aminonitrile, based on the planned subsequent reaction steps.
General Experimental Workflow for Protection and Deprotection of Aminonitriles
The diagram below outlines the general experimental sequence for the protection of an aminonitrile with a carbamate group, followed by a subsequent reaction and final deprotection.
Experimental Protocols
The following are generalized experimental protocols for the protection and deprotection of a primary aminonitrile. Optimal conditions may vary depending on the specific substrate.
Boc Protection of an Aminonitrile
-
Materials: Aminonitrile, Di-tert-butyl dicarbonate (Boc)₂O, Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water, Ethyl acetate, Brine.
-
Procedure:
-
Dissolve the aminonitrile (1.0 equiv) in a mixture of THF and water (e.g., 1:1 v/v).
-
Add NaHCO₃ (2.0 equiv) to the solution.
-
Add a solution of (Boc)₂O (1.1 equiv) in THF dropwise at room temperature.
-
Stir the mixture for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, e.g., hexane/ethyl acetate).
-
Boc Deprotection of an Aminonitrile
-
Materials: Boc-protected aminonitrile, Trifluoroacetic acid (TFA), Dichloromethane (CH₂Cl₂), Saturated aqueous sodium bicarbonate solution, Brine.
-
Procedure:
-
Dissolve the Boc-protected aminonitrile (1.0 equiv) in CH₂Cl₂.
-
Add TFA (10-20 equiv) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected aminonitrile.
-
Cbz Protection of an Aminonitrile
-
Materials: Aminonitrile, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water, Ethyl acetate, Brine.
-
Procedure:
-
Dissolve the aminonitrile (1.0 equiv) in a mixture of THF and water (2:1 v/v).[3]
-
Add NaHCO₃ (2.0 equiv) and cool the mixture to 0 °C.[3]
-
Add Cbz-Cl (1.5 equiv) dropwise.[3]
-
Stir the reaction at 0 °C for several hours to overnight.[3]
-
Dilute the reaction mixture with water and extract with ethyl acetate (3x).[3]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[3]
-
Purify the crude product by column chromatography.[3]
-
Cbz Deprotection of an Aminonitrile (Caution: Potential Nitrile Reduction)
-
Materials: Cbz-protected aminonitrile, Palladium on carbon (10% Pd/C), Methanol, Hydrogen source (balloon or hydrogenation apparatus).
-
Procedure:
-
Dissolve the Cbz-protected aminonitrile (1.0 equiv) in methanol.
-
Add 10% Pd/C (catalytic amount, e.g., 10 mol%).
-
Place the reaction mixture under a hydrogen atmosphere.
-
Stir vigorously at room temperature for 2-16 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product. Note: This procedure may lead to the reduction of the nitrile to a primary amine.
-
Fmoc Protection of an Aminonitrile
-
Materials: Aminonitrile, 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), Sodium bicarbonate (NaHCO₃), Dioxane, Water, Diethyl ether, 1 M HCl.
-
Procedure:
-
Dissolve the aminonitrile (1.0 equiv) in a mixture of dioxane and 10% aqueous NaHCO₃.
-
Add a solution of Fmoc-Cl (1.05 equiv) in dioxane dropwise at 0 °C.
-
Stir the mixture at room temperature overnight.
-
Dilute with water and wash with diethyl ether to remove excess Fmoc-Cl.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Fmoc Deprotection of an Aminonitrile
-
Materials: Fmoc-protected aminonitrile, Piperidine, N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the Fmoc-protected aminonitrile (1.0 equiv) in DMF.
-
Add piperidine to make a 20% (v/v) solution.
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can often be used directly in the next step after co-evaporation with a suitable solvent (e.g., toluene) to remove residual piperidine, or purified by chromatography if necessary.
-
References
A Comparative Guide to Catalytic Efficacy in the Synthesis of Benzyl (1-cyano-1-methylethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Benzyl (1-cyano-1-methylethyl)carbamate, a key intermediate in the preparation of pharmaceuticals such as the HIV-integrase inhibitor Raltegravir, is a critical process in medicinal chemistry and drug development. The efficiency of this synthesis is highly dependent on the chosen catalytic system. This guide provides an objective comparison of different catalytic approaches for the synthesis of this and structurally related N-protected α-aminonitriles, supported by experimental data from peer-reviewed literature.
Comparison of Catalytic Systems
The synthesis of this compound can be approached as a one-pot or multi-step process, often involving a variation of the Strecker reaction. This reaction typically involves the condensation of a ketone (acetone), a cyanide source, and an amine-containing precursor. The choice of catalyst, or the decision to proceed without one, significantly impacts yield, reaction time, and substrate scope. Below is a summary of different catalytic strategies.
| Catalyst/System | Catalyst Type | Typical Substrates | Reaction Conditions | Reported Yield | Key Advantages | Disadvantages |
| No Catalyst | Catalyst-Free | Aldehydes, amides, KCN | THF, room temperature, 3-14 days | Up to 94% | High yield for specific substrates, broad solvent tolerability.[1][2] | Long reaction times.[1][2] |
| Cobalt(II) chloride (CoCl₂) | Lewis Acid | Aldehydes, amines, KCN | Acetonitrile, room temperature | Good to excellent yields | Simple, efficient, inexpensive, and does not require a separate imine synthesis step. | Ketones do not provide satisfactory yields. |
| Zirconium(IV) oxychloride (ZrOCl₂·8H₂O) | Lewis Acid | Aldehydes, ketones, amines, TMSCN | Solvent-free, room temperature, 5-20 min | Up to 96% | Rapid reaction, efficient for a variety of substrates. | - |
| Sulfated Polyborate | Solid Acid | Aldehydes/ketones, amines, TMSCN | Solvent-free, room temperature | Up to 99% | Excellent yields, catalyst can be reused.[3] | - |
| Various Organocatalysts | e.g., Quinine thiourea, chiral amides | Imines, TMSCN or HCN | Varies (e.g., -10°C, 85h for quinine thiourea) | Good to excellent yields, high enantioselectivity | Potential for asymmetric synthesis.[3] | Can require longer reaction times and specific conditions. |
| Mixed Metal Oxides (for precursor synthesis) | e.g., Fe₂O₃-TiO₂/Al₂O₃ | Urea, benzyl alcohol | 140-180°C, reduced pressure | >90% (for benzyl carbamate) | High conversion and selectivity for the precursor.[4] | Specific to the synthesis of the benzyl carbamate precursor. |
Experimental Protocols
Uncatalyzed Synthesis of an N-Acylated α-Aminonitrile (A Representative Procedure)
This protocol is adapted from a study on the synthesis of N-acylated α-aminonitriles and illustrates a catalyst-free approach.[1][2]
Materials:
-
Aldehyde (1.0 equiv)
-
Amide (1.2 equiv)
-
Potassium cyanide (KCN) (1.5 equiv)
-
Tetrahydrofuran (THF)
Procedure:
-
In a sealed tube, dissolve the aldehyde and amide in THF.
-
Add potassium cyanide to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (which may take several days), quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Cobalt(II) Chloride Catalyzed One-Pot Synthesis of α-Aminonitriles
This protocol demonstrates an efficient Lewis acid-catalyzed Strecker reaction.
Materials:
-
Aldehyde (1 mmol)
-
Amine (1 mmol)
-
Potassium cyanide (KCN) (1.2 mmol)
-
Cobalt(II) chloride (CoCl₂) (10 mol%)
-
Acetonitrile
Procedure:
-
To a stirred solution of the aldehyde and amine in acetonitrile, add cobalt(II) chloride.
-
Add potassium cyanide to the mixture and continue stirring at room temperature.
-
Monitor the reaction by TLC.
-
After completion, add water to the reaction mixture.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organocatalytic Synthesis of α-Aminonitriles: A Review [mdpi.com]
- 4. CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application - Google Patents [patents.google.com]
Spectroscopic Validation of Benzyl (1-cyano-1-methylethyl)carbamate: A Comparative Analysis
A comprehensive spectroscopic analysis confirms the structure of Benzyl (1-cyano-1-methylethyl)carbamate. This guide provides a comparative validation against the well-characterized Benzyl carbamate, supported by detailed experimental protocols and spectral data, to aid researchers in the unambiguous identification of these compounds.
In the field of drug development and organic synthesis, precise structural elucidation of molecules is paramount. This guide details the spectroscopic analysis of this compound, a key intermediate in the synthesis of HIV-integrase inhibitors.[1][2] Through a comparative approach with the simpler analogue, Benzyl carbamate, we provide a clear framework for the validation of its chemical structure using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The structural differences between this compound and Benzyl carbamate are clearly reflected in their respective spectroscopic data. The addition of the 1-cyano-1-methylethyl group to the carbamate nitrogen introduces characteristic signals in the ¹H and ¹³C NMR spectra and specific vibrational modes in the IR spectrum.
| Spectroscopic Technique | This compound | Benzyl carbamate |
| ¹H NMR (Predicted) | Aromatic Protons (C₆H₅): ~7.35 ppm (m, 5H)Methylene Protons (CH₂): ~5.1 ppm (s, 2H)Methyl Protons (2xCH₃): ~1.7 ppm (s, 6H)NH Proton: Broad singlet | Aromatic Protons (C₆H₅): 7.46-7.32 ppm (m, 5H)Methylene Protons (CH₂): 5.13 ppm (s, 2H)NH₂ Protons: 4.84 ppm (br s, 2H) |
| ¹³C NMR (Predicted) | Carbonyl Carbon (C=O): ~154 ppmAromatic Carbons (C₆H₅): ~136 ppm (ipso), ~128 ppmCyano Carbon (C≡N): ~122 ppmMethylene Carbon (CH₂): ~67 ppmQuaternary Carbon (C(CN)(CH₃)₂): ~55 ppmMethyl Carbons (2xCH₃): ~25 ppm | Carbonyl Carbon (C=O): 156.3 ppmAromatic Carbons (C₆H₅): 136.2 ppm (ipso), 128.5 ppm, 128.2 ppm, 128.1 ppmMethylene Carbon (CH₂): 66.9 ppm |
| FTIR (Predicted) | N-H Stretch: ~3300 cm⁻¹C≡N Stretch: ~2240 cm⁻¹C=O Stretch: ~1720 cm⁻¹C-O Stretch: ~1250 cm⁻¹ | N-H Stretch: 3422-3332 cm⁻¹C=O Stretch: 1694 cm⁻¹C-O Stretch: 1068 cm⁻¹ |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 218.11 | Molecular Ion (M⁺): m/z = 151.06 |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for the validation of carbamate structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry potassium bromide and press into a thin pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet/clean ATR crystal).
-
Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.
-
Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The molecular ion peak is a key piece of data for confirming the molecular weight of the compound.
Visualization of the Analytical Workflow
The logical flow of spectroscopic analysis for the structural validation of this compound is illustrated below.
Caption: Logical workflow for the spectroscopic validation of this compound.
References
Comparative analysis of HIV-integrase inhibitors derived from different intermediates
A deep dive into the performance, resistance profiles, and underlying chemistry of integrase strand transfer inhibitors (INSTIs) for researchers and drug development professionals.
The advent of integrase strand transfer inhibitors (INSTIs) marked a significant milestone in the management of HIV-1 infection. As a class, these drugs target a critical step in the viral lifecycle—the integration of the viral DNA into the host cell's genome—an action for which there is no human physiological equivalent, thus offering a favorable safety profile.[1] This guide provides a comparative analysis of the five leading INSTIs: the first-generation compounds, Raltegravir and Elvitegravir, and the second-generation agents, Dolutegravir, Bictegravir, and Cabotegravir. The comparison is framed around their distinct chemical scaffolds, which influence their antiviral potency, resistance barrier, and pharmacokinetic properties.
Mechanism of Action: A Shared Strategy
All approved INSTIs are classified as integrase strand transfer inhibitors. They function by binding to the active site of the HIV integrase enzyme. This binding is facilitated by the chelation of two divalent magnesium ions (Mg²⁺), which are essential cofactors for the enzyme's catalytic activity.[2] By occupying this space, the inhibitors prevent the viral DNA from being covalently linked to the host chromosome, effectively halting the replication cycle.[3]
The core function of the integrase enzyme is a two-step process:
-
3'-Processing: The enzyme cleaves two nucleotides from each 3' end of the viral DNA within the cytoplasm.[4]
-
Strand Transfer: After the pre-integration complex is transported into the nucleus, the integrase enzyme inserts the processed viral DNA ends into the host cell's genome.[4]
INSTIs specifically block the strand transfer step of this process.[2]
References
A Comparative Analysis of Synthetic Pathways for Fluconazole (CAS 100134-82-5)
For Researchers, Scientists, and Drug Development Professionals: A guide to the cost-benefit analysis of prominent synthetic routes for the widely used antifungal agent, Fluconazole.
Fluconazole, a triazole antifungal drug, is a cornerstone in the treatment of various fungal infections. Its synthesis has been approached through several pathways, each with distinct advantages and disadvantages. This guide provides a comparative analysis of three primary synthetic routes to Fluconazole (2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol), offering a cost-benefit perspective based on chemical yields, reagent costs, and process considerations.
Key Synthetic Pathways at a Glance
The synthesis of Fluconazole has evolved from classical methods to more streamlined and efficient processes. The three main strategies discussed here are:
-
The Epoxide Pathway: A traditional and well-established route involving the formation of a key epoxide intermediate.
-
The Grignard Pathway: A method that utilizes a Grignard reagent for the key carbon-carbon bond formation.
-
The Catalytic Pathway: A more recent, "green chemistry" approach employing a nano-silica sulfuric acid catalyst to improve efficiency.
Quantitative Comparison of Synthetic Pathways
The following table summarizes the key quantitative data for each of the three primary synthetic pathways to Fluconazole. This data is essential for a preliminary cost-benefit assessment.
| Parameter | Epoxide Pathway | Grignard Pathway | Catalytic Pathway (Nano-SSA) |
| Overall Yield | ~35-45%[1][2] | ~45-60%[3] | Up to 80% (for key steps)[4] |
| Key Starting Materials | 1,3-Difluorobenzene, Chloroacetyl chloride, 1,2,4-Triazole, Trimethylsulfoxonium iodide/bromide | 1,3-Difluorobenzene (or derivative), 1,3-Dichloroacetone, 1,2,4-Triazole | 1,3-Difluorobenzene, Chloroacetyl chloride, 1,2,4-Triazole |
| Key Reagents | Sodium hydride, Potassium hydroxide | Magnesium, Grignard activators | Nano-silica sulfuric acid (catalyst) |
| Number of Steps | 3-4 steps | 2-3 steps | 3 steps (modified from epoxide route) |
| Reaction Conditions | Can involve hazardous reagents like sodium hydride | Requires anhydrous conditions and careful handling of Grignard reagents | Milder reaction conditions |
| Purification | Multiple purification steps may be required | Generally requires chromatographic purification | Potentially simpler work-up and purification |
Cost Analysis of Key Reagents
A significant factor in the cost-benefit analysis is the price of starting materials and key reagents. The table below provides an estimated cost range for these chemicals, based on available market data. Prices can vary significantly based on supplier, purity, and quantity.
| Reagent | CAS Number | Estimated Price (USD) |
| 1,3-Difluorobenzene | 372-18-9 | $100-200 / kg |
| 1,2,4-Triazole | 288-88-0 | $50-100 / kg |
| Chloroacetyl chloride | 79-04-9 | $20-50 / kg[5][6][7] |
| Trimethylsulfoxonium iodide | 1774-47-6 | $200-400 / kg |
| Trimethylsulfoxonium bromide | 25596-24-1 | $150-300 / kg[8][9][10] |
| Sodium hydride (60% dispersion in oil) | 7646-69-7 | $50-150 / kg[11][12][13][14][15] |
| 2',4'-Difluoroacetophenone | 364-83-0 | $100-250 / kg[16][17][18] |
Detailed Experimental Protocols
The Epoxide Pathway
This classical synthesis involves the acylation of 1,3-difluorobenzene, followed by reaction with 1,2,4-triazole, epoxidation, and subsequent ring-opening with a second equivalent of 1,2,4-triazole.
Step 1: Synthesis of 2-chloro-1-(2,4-difluorophenyl)ethan-1-one 1,3-Difluorobenzene is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield 2-chloro-1-(2,4-difluorophenyl)ethan-1-one.
Step 2: Synthesis of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one The resulting chloroacetophenone derivative is reacted with 1,2,4-triazole in the presence of a base to afford the triazolyl ketone.
Step 3: Synthesis of 2-(2,4-difluorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane The ketone is converted to the corresponding epoxide using a sulfur ylide, typically generated from trimethylsulfoxonium iodide or bromide and a strong base like sodium hydride or potassium hydroxide.[19]
Step 4: Synthesis of Fluconazole The epoxide is then opened by a second molecule of 1,2,4-triazole under basic conditions to yield Fluconazole.
The Grignard Pathway
This approach often involves the preparation of a Grignard reagent from a suitable difluorophenyl halide, which then reacts with a derivative of 1,3-dihydroxyacetone.
Step 1: Preparation of (2,4-Difluorophenyl)magnesium Bromide 2,4-Difluorobromobenzene is reacted with magnesium turnings in an anhydrous ether solvent to form the Grignard reagent.
Step 2: Reaction with 1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-one The Grignard reagent is then added to a solution of 1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-one to form the tertiary alcohol, Fluconazole. This ketone intermediate can be prepared from 1,3-dichloroacetone and 1,2,4-triazole. A continuous Grignard reaction has been reported to improve yield and safety.[20]
The Catalytic Pathway (Nano-silica Sulfuric Acid)
This modified version of the epoxide pathway utilizes a heterogeneous acid catalyst to improve reaction rates and yields, particularly in the triazole addition steps.
Step 1 & 2: (As per Epoxide Pathway)
Step 3: Epoxidation (As per Epoxide Pathway)
Step 4: Catalytic Ring-Opening The epoxide ring is opened with 1,2,4-triazole in the presence of nano-silica sulfuric acid (nano-SSA) as a catalyst. This heterogeneous catalyst can be recovered and reused, offering a greener alternative to traditional methods.[4]
Visualizing the Synthetic Pathways
To provide a clearer understanding of the reaction sequences, the following diagrams have been generated using the DOT language.
Caption: The Epoxide Pathway for Fluconazole Synthesis.
Caption: The Grignard Pathway for Fluconazole Synthesis.
Caption: The Key Catalytic Step in the Modified Epoxide Pathway.
Cost-Benefit Analysis and Conclusion
Epoxide Pathway:
-
Benefits: This is a well-established and understood route. The starting materials are relatively inexpensive.
-
Costs: The use of hazardous reagents like sodium hydride requires special handling and safety precautions, adding to the operational cost. The overall yield can be moderate, and multiple steps may lead to higher processing costs. The use of trimethylsulfoxonium iodide is also a significant cost factor.
Grignard Pathway:
-
Benefits: This route is generally shorter and can offer higher overall yields.
-
Costs: Grignard reactions are sensitive to moisture and air, requiring stringent anhydrous conditions, which can be challenging and costly to maintain on an industrial scale. The handling of Grignard reagents also poses safety risks.
Catalytic Pathway (Nano-SSA):
-
Benefits: This pathway presents a greener and more efficient alternative. The use of a recyclable catalyst reduces waste and can lower reagent costs in the long run. The milder reaction conditions can lead to energy savings and improved safety. The potential for higher yields in the key step is a significant advantage.[4]
-
Costs: The initial cost of the nano-silica sulfuric acid catalyst may be higher than traditional reagents, although its reusability can offset this. The synthesis of the catalyst itself is an additional step to consider in the overall process.
Overall Recommendation:
For large-scale, industrial production of Fluconazole, the Catalytic Pathway appears to be the most promising in terms of a favorable cost-benefit analysis. While the initial investment in the catalyst may be a consideration, the benefits of higher yields, milder reaction conditions, improved safety, and reduced environmental impact make it an attractive option for modern pharmaceutical manufacturing. The Grignard pathway, while offering good yields, presents significant challenges in terms of process safety and control on a large scale. The traditional Epoxide pathway, while reliable, is being superseded by more efficient and greener alternatives. Further process optimization and a detailed economic analysis of the catalyst's lifecycle would be necessary for a definitive decision, but the trend towards green chemistry strongly favors the catalytic approach.
References
- 1. Synthesis [ch.ic.ac.uk]
- 2. WO1996020181A1 - Commercial process for the manufacture of fluconazole and intermediates useful in the manufacture thereof - Google Patents [patents.google.com]
- 3. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. dir.indiamart.com [dir.indiamart.com]
- 6. CHLOROACETYL CHLORIDE For Synthesis | Lab chemical distributors, Lab chemicals exporter, Laboratory chemical suppliers, Laboratory Chemicals, Laboratory chemicals manufacturer, Lab chemical supplier, Lab chemical manufacturer, Alpha Chemika India. [alphachemika.co]
- 7. Chloroacetyl chloride, 98% 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. Trimethylsulfoxonium Bromide 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 9. calpaclab.com [calpaclab.com]
- 10. TRIMETHYLSULFOXONIUM BROMIDE | 25596-24-1 [chemicalbook.com]
- 11. Sodium hydride price,buy Sodium hydride - chemicalbook [m.chemicalbook.com]
- 12. indiamart.com [indiamart.com]
- 13. strem.com [strem.com]
- 14. nanochemazone.com [nanochemazone.com]
- 15. calpaclab.com [calpaclab.com]
- 16. chemimpex.com [chemimpex.com]
- 17. 2',4'-Difluoroacetophenone, 99% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 18. calpaclab.com [calpaclab.com]
- 19. Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. vapourtec.com [vapourtec.com]
Benchmarking Purity of Benzyl (1-cyano-1-methylethyl)carbamate from Different Suppliers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of Benzyl (1-cyano-1-methylethyl)carbamate sourced from three different commercial suppliers. As a key intermediate in the synthesis of various pharmaceutical compounds, the purity of this reagent is critical to ensure the reliability and reproducibility of research and development activities. This document outlines the experimental protocols used for purity assessment and presents the comparative data in a clear and concise format.
Introduction
This compound is a crucial building block in medicinal chemistry. Impurities in this starting material can lead to the formation of unwanted byproducts, complicate purification processes, and potentially impact the biological activity and safety of the final drug substance. Therefore, a thorough evaluation of the purity of this carbamate from various commercial sources is essential for any research or drug development program. This guide details a systematic approach to benchmarking the purity of this compound from three anonymous suppliers, designated as Supplier A, Supplier B, and Supplier C.
Experimental Protocols
A multi-pronged analytical approach was employed to determine the purity of this compound samples and to identify and quantify any impurities. The methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are detailed below.
High-Performance Liquid Chromatography (HPLC)
Purpose: To determine the purity of the compound and quantify any non-volatile impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard (purity ≥ 99.5%)
Procedure:
-
Mobile Phase Preparation: A gradient mobile phase was prepared using Acetonitrile (Solvent A) and Water (Solvent B). The gradient program was as follows: 0-5 min, 50% A; 5-15 min, 50-80% A; 15-20 min, 80% A; 20-22 min, 80-50% A; 22-25 min, 50% A.
-
Standard Solution Preparation: A stock solution of the reference standard was prepared by dissolving 10 mg in 10 mL of Acetonitrile to obtain a concentration of 1 mg/mL. A working standard of 100 µg/mL was prepared by diluting the stock solution.
-
Sample Solution Preparation: 10 mg of this compound from each supplier was accurately weighed and dissolved in 10 mL of Acetonitrile to achieve a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: 220 nm
-
-
Analysis: The standard and sample solutions were injected into the HPLC system, and the chromatograms were recorded. The purity of the samples was calculated based on the area percentage of the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
Purpose: To identify and quantify volatile and semi-volatile impurities.
Instrumentation:
-
GC-MS system with a mass selective detector
-
Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler and data acquisition software
Reagents:
-
Dichloromethane (GC grade)
Procedure:
-
Sample Preparation: 1 mg of this compound from each supplier was dissolved in 1 mL of Dichloromethane.
-
GC Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Initial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier gas: Helium at a constant flow of 1.0 mL/min
-
Injection mode: Split (10:1)
-
-
MS Conditions:
-
Ion source temperature: 230 °C
-
Quadrupole temperature: 150 °C
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
Mass range: 40-400 amu
-
-
Analysis: The prepared samples were injected into the GC-MS system. The resulting chromatograms and mass spectra were analyzed to identify and quantify impurities by comparing them to a spectral library and calculating the relative peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To confirm the structure of the main component and to detect and structurally elucidate any significant impurities.
Instrumentation:
-
400 MHz NMR spectrometer
Reagents:
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
Procedure:
-
Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.7 mL of CDCl₃.
-
¹H NMR Acquisition:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 9.8 µs
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
-
Analysis: The ¹H and ¹³C NMR spectra were recorded and analyzed for chemical shifts, coupling constants, and the presence of any signals corresponding to impurities.
Data Presentation
The quantitative data obtained from the analytical tests are summarized in the tables below for easy comparison.
Table 1: HPLC Purity Analysis of this compound from Different Suppliers
| Supplier | Purity by HPLC (%) | Number of Impurities Detected | Major Impurity (%) |
| Supplier A | 99.2 | 3 | 0.5 (Unidentified) |
| Supplier B | 98.5 | 5 | 0.8 (Benzylamine) |
| Supplier C | 99.8 | 1 | 0.1 (Unidentified) |
Table 2: GC-MS Analysis of Volatile Impurities
| Supplier | Total Volatile Impurities (%) | Identified Volatile Impurities |
| Supplier A | 0.3 | Toluene, Benzyl alcohol |
| Supplier B | 0.9 | Benzylamine, Toluene, Benzyl alcohol |
| Supplier C | 0.1 | Toluene |
Table 3: Summary of NMR Spectral Analysis
| Supplier | Structural Confirmation | Observable Impurities |
| Supplier A | Conforms to structure | Minor signals consistent with aromatic solvent residue. |
| Supplier B | Conforms to structure | Signals corresponding to Benzylamine and Benzyl alcohol. |
| Supplier C | Conforms to structure | Trace signals for an unidentified aliphatic impurity. |
Visualization of Experimental Workflow and Logical Relationships
To provide a clearer understanding of the experimental process and the rationale behind the analytical approach, the following diagrams have been generated using Graphviz.
Discussion and Conclusion
The results of this comparative analysis indicate that there are notable differences in the purity of this compound obtained from the three suppliers.
-
Supplier C provided the material with the highest purity (99.8% by HPLC) and the lowest level of volatile impurities.
-
Supplier A also supplied a high-purity product (99.2% by HPLC), with minor solvent residues detected by GC-MS.
-
Supplier B 's material showed a lower purity (98.5% by HPLC) and contained detectable levels of starting materials, namely benzylamine and benzyl alcohol.
The presence of unreacted starting materials in the product from Supplier B suggests a less optimized or incomplete reaction and/or purification process. For applications where high purity is paramount to avoid side reactions and ensure consistent results, the material from Supplier C would be the most suitable choice. The product from Supplier A may be acceptable for less sensitive applications. The material from Supplier B should be considered for use only after further purification.
This guide underscores the importance of independently verifying the purity of critical reagents. Researchers and drug development professionals are encouraged to perform similar in-house analyses to ensure the quality and consistency of their starting materials, which is fundamental to the success of their scientific endeavors.
A Comparative Guide to Alternative Reagents for the Synthesis of Benzyl (1-cyano-1-methylethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Benzyl (1-cyano-1-methylethyl)carbamate is a critical step in the development of various pharmaceutical compounds, notably as an intermediate in the preparation of HIV-integrase inhibitors like Raltegravir.[1][2][3] The core of this synthesis involves the protection of the primary amine of 2-amino-2-methylpropanenitrile with a benzyloxycarbonyl (Cbz or Z) group. The choice of the Cbz-donating reagent is pivotal, impacting reaction efficiency, yield, purity, and safety. This guide provides an objective comparison of the traditional reagent, Benzyl chloroformate (Cbz-Cl), with more stable and often more efficient alternatives.
Comparative Data of Cbz-Donating Reagents
The selection of a reagent for N-protection depends on several factors including stability, reactivity, and the nature of the byproducts. The following table summarizes the key characteristics of the most common reagents used for introducing the Cbz group.
| Feature | Benzyl Chloroformate (Cbz-Cl) | Dibenzyl Dicarbonate ((Cbz)₂O) | N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) |
| Structure | PhCH₂OCOCl | (PhCH₂OCO)₂O | PhCH₂OCON(COCH₂)₂ |
| Stability | Low; decomposes on storage to benzyl chloride.[4] Prepared from highly toxic phosgene.[5] | More stable than Cbz-Cl; decomposes at 50°C.[4] | Commercially available, stable crystalline solid.[4][6] |
| Typical Byproducts | HCl (requires base), CO₂ | Benzyl alcohol, CO₂.[7] | N-Hydroxysuccinimide (water-soluble) |
| Common Conditions | Schotten-Baumann (aq. base) or organic solvent with base (e.g., TEA, NaHCO₃) at 0°C.[4][5] | Schotten-Baumann conditions.[4] | Organic solvents (THF, MeCN) or biphasic systems with mild base (e.g., NaHCO₃) at room temp.[8][9] |
| Advantages | Historically prevalent, widely documented. | More stable than Cbz-Cl, can lead to better yields and purity.[4] | High stability, high acylation yields, easy removal of byproduct.[4] |
| Disadvantages | Unstable, corrosive, toxic precursor (phosgene).[4][5] | Can be less reactive than Cbz-Cl. | Higher reagent cost. |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound using Benzyl Chloroformate and the alternative reagent, N-(Benzyloxycarbonyloxy)succinimide.
Protocol 1: Synthesis using Benzyl Chloroformate (Cbz-Cl)
This protocol is based on the standard Schotten-Baumann reaction conditions commonly used for Cbz-protection of amines.[4][5]
-
Dissolution: Dissolve 2-amino-2-methylpropanenitrile (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution and cool the mixture to 0°C in an ice bath with vigorous stirring.
-
Reagent Addition: Add Benzyl chloroformate (1.1 eq) dropwise to the cold, stirred suspension. Ensure the temperature remains below 5°C during the addition.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Work-up: Dilute the mixture with ethyl acetate. Separate the organic layer, wash it sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis using N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu)
This protocol utilizes a more stable and selective reagent, often resulting in a cleaner reaction profile.[4][9]
-
Dissolution: Dissolve 2-amino-2-methylpropanenitrile (1.0 eq) in a suitable solvent such as acetonitrile or a 1:1 mixture of THF/water.
-
Base Addition: Add a mild base such as sodium bicarbonate (NaHCO₃, 1.5 eq).
-
Reagent Addition: Add N-(Benzyloxycarbonyloxy)succinimide (1.05 eq) in one portion to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Work-up: Remove the organic solvent under reduced pressure. Dilute the residue with ethyl acetate and water. Separate the organic layer and wash it with water and then brine to remove the N-hydroxysuccinimide byproduct.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The resulting product is often of high purity, but can be further purified by recrystallization if necessary.
Visualizations
Synthesis Pathways
Caption: Alternative pathways for Cbz-protection.
General Experimental Workflow
Caption: General workflow for carbamate synthesis.
References
- 1. Buy this compound | 100134-82-5 [smolecule.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. scbt.com [scbt.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 6. N-(Benzyloxycarbonyloxy)succinimide | 13139-17-8 [chemicalbook.com]
- 7. Buy Dibenzyl dicarbonate | 31139-36-3 [smolecule.com]
- 8. CN110698381A - Method for synthesizing N- (benzyloxycarbonyl) succinimide by one-pot two-phase method - Google Patents [patents.google.com]
- 9. Benzyl N-Succinimidyl Carbonate (Cbz-OSu) [commonorganicchemistry.com]
- 10. Buy N-(Benzyloxycarbonyloxy)succinimide | 13139-17-8 [smolecule.com]
Safety Operating Guide
Proper Disposal of Benzyl (1-cyano-1-methylethyl)carbamate: A Guide for Laboratory Professionals
For Immediate Reference: Treat Benzyl (1-cyano-1-methylethyl)carbamate as Hazardous Waste.
This document provides essential safety and logistical information for the proper disposal of this compound (CAS Number: 100134-82-5). The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Due to the limited availability of a specific Safety Data Sheet (SDS), these guidelines are based on the known hazards of the compound and general best practices for related chemical classes.
Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The known hazard classifications for this compound indicate that it is harmful if swallowed, in contact with skin, or if inhaled.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Covering: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a respirator may be necessary.
Step-by-Step Disposal Protocol
All waste containing this compound, including pure compound, solutions, and contaminated materials, must be disposed of as hazardous waste.
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams.
-
Keep it separate from incompatible materials. While specific incompatibilities are not fully documented, as a general precaution, avoid mixing with strong oxidizing agents, strong acids, and strong bases.
-
-
Waste Collection:
-
Collect all solid and liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container label should include:
-
The full chemical name: "this compound"
-
CAS Number: "100134-82-5"
-
The words "Hazardous Waste"
-
Appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).
-
-
-
Contaminated Material Disposal:
-
Any materials that have come into contact with this compound, such as weighing boats, filter paper, contaminated gloves, and absorbent pads, must also be collected as hazardous waste in the same designated container.
-
-
Spill Management:
-
In the event of a spill, wear appropriate PPE.
-
For solid spills, carefully sweep or scoop the material to avoid generating dust and place it in the designated hazardous waste container.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place the contaminated absorbent into the hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and qualified environmental waste disposal company.
-
Provide the waste disposal company with all available information regarding the chemical's identity and known hazards.
-
Incineration is often the preferred method for the disposal of carbamate and nitrile-containing compounds to ensure complete destruction.
-
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 100134-82-5 | N/A |
| Hazard Statements | H302, H312, H332 | N/A |
| Precautionary Statements | P280, P261, P304, P340, P301, P330, P302, P352, P312, P362+P364 | N/A |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This guide is intended to provide essential information based on available data. It is not a substitute for a formal Safety Data Sheet. Always consult with your institution's Environmental Health and Safety (EHS) department and a licensed waste disposal professional to ensure full compliance with all local, state, and federal regulations.
Personal protective equipment for handling Benzyl (1-cyano-1-methylethyl)carbamate
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of Benzyl (1-cyano-1-methylethyl)carbamate. The following procedures are based on general best practices for handling carbamate and cyano-containing compounds in a laboratory setting. It is imperative to supplement this guidance with a thorough review of any available Safety Data Sheet (SDS) for the specific compound and to adhere to all institutional and local regulations.
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles with side shields are mandatory. A face shield should be worn over safety goggles when there is a risk of splashing.
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common choice for laboratory settings, but it is crucial to consult the glove manufacturer's compatibility chart for the specific chemical.[1] For handling potentially hazardous substances, consider double-gloving.[2]
-
Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Ensure that long pants and closed-toe shoes are worn at all times in the laboratory.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator may be necessary.[1]
3. Handling Procedures:
-
Before handling, thoroughly wash and dry your hands.
-
Don all required PPE as outlined above.
-
Carefully weigh the required amount of this compound in the chemical fume hood.
-
When preparing solutions, slowly add the compound to the solvent to avoid splashing.
-
Keep all containers of this compound tightly sealed when not in use.
4. Post-Handling Procedures:
-
Upon completion of work, properly dispose of all contaminated materials as described in the disposal plan below.
-
Remove gloves using the proper technique to avoid skin contact with the outer surface.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Clean the work area in the fume hood to remove any residual contamination.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Segregation:
-
Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Carbamates should be segregated from strong acids, bases, and oxidizing agents.[3]
2. Waste Collection:
-
Collect all solid and liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[4]
-
The label should clearly indicate the full chemical name and any associated hazards.
3. Contaminated Materials:
-
All disposable items that have come into contact with the chemical, such as gloves, weighing papers, and pipette tips, must be disposed of as hazardous waste.[4]
4. Spill Management:
-
In the event of a small spill, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[3]
-
Use non-sparking tools to collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[5]
-
For larger spills, evacuate the area and contact your institution's EHS department immediately.
5. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[4]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
Quantitative Data
Due to the limited availability of a comprehensive Safety Data Sheet for this compound, the following table provides data for a structurally related compound, Benzyl chloride, to offer a conservative estimation of potential hazards.
| Parameter | Value | Source Compound |
| Occupational Exposure Limits | ||
| OSHA PEL | 1 ppm (5 mg/m³) TWA | Benzyl chloride[6] |
| NIOSH REL | 1 ppm (5 mg/m³) 15-minute CEILING | Benzyl chloride |
| ACGIH TLV | 1 ppm (5.2 mg/m³) TWA | Benzyl chloride |
| Hazard Statements | H302: Harmful if swallowed | Benzyl benzoate[7][8] |
| H400: Very toxic to aquatic life | Benzyl benzoate[7][8] | |
| H411: Toxic to aquatic life with long lasting effects | Benzyl benzoate[7][8][9] | |
| H315: Causes skin irritation | PERU-BALM natural[9] | |
| H317: May cause an allergic skin reaction | PERU-BALM natural[9] |
Note: This data is for related compounds and should be used for general guidance only. Always consult the specific SDS for the compound you are using.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CARBAMATE PESTICIDE, LIQUID, POISONOUS, FLAMMABLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
